Lopinavir/Ritonavir
Description
Historical Context of Protease Inhibitor Discovery and Development
Following the identification of HIV as the causative agent of acquired immunodeficiency syndrome (AIDS) in 1985, the scientific community embarked on an intensive search for effective antiviral therapies. wikipedia.org The discovery that HIV relies on a specific protease enzyme for its replication cycle presented a promising target for drug development. nih.gov This enzyme, HIV-1 protease, is essential for cleaving large viral polyproteins into functional proteins required for the assembly of new, infectious virus particles. nih.govpatsnap.com
The development of protease inhibitors is a testament to the power of structure-based drug design. wikipedia.orgosti.govnih.gov The first HIV protease inhibitor, saquinavir (B1662171), was approved in 1995, marking the beginning of the era of highly active antiretroviral therapy (HAART). wikipedia.orgscitechnol.com This was soon followed by other protease inhibitors, including ritonavir (B1064) and indinavir (B1671876), in 1996. wikipedia.org Lopinavir (B192967), which came to market in 2000, was specifically designed to be effective against HIV strains that had developed resistance to earlier protease inhibitors. wikipedia.org Its design was based on the core structure of ritonavir. wikipedia.org The introduction of these drugs dramatically improved patient outcomes, transforming HIV infection from a fatal disease into a manageable chronic condition. scitechnol.com
Rationale for Co-formulation: Pharmacokinetic Enhancement by Ritonavir
While lopinavir is a potent antiviral agent, its effectiveness when administered alone is limited by its poor oral bioavailability and rapid metabolism in the body. nih.gov This is where the strategic inclusion of ritonavir becomes critical. mdpi.com Ritonavir, at low doses, acts as a pharmacokinetic "booster," significantly increasing the concentration and duration of lopinavir in the bloodstream. patsnap.commdpi.comacpjournals.org This boosting effect allows for more effective viral suppression. mdpi.com
The primary mechanism behind ritonavir's boosting effect lies in its potent inhibition of the cytochrome P450 3A4 (CYP3A4) isoenzyme. patsnap.comdrugbank.comnatap.org CYP3A4 is a major enzyme found in the liver and intestines responsible for the metabolism of a vast number of drugs, including lopinavir. natap.orgfda.govhiv.gov By inhibiting CYP3A4, ritonavir effectively slows down the breakdown of lopinavir. patsnap.comdrugbank.com
The interaction between ritonavir and CYP3A4 is complex and has been the subject of extensive research. pnas.orgnih.gov Studies have shown that ritonavir acts as a mechanism-based inactivator of CYP3A4, meaning it irreversibly blocks the enzyme's function. nih.gov It binds tightly to the heme iron within the active site of the CYP3A4 enzyme, preventing it from metabolizing other drugs. pnas.org Several mechanisms for this inactivation have been proposed, including the formation of a metabolic-intermediate complex, strong ligation of unmodified ritonavir to the heme iron, heme destruction, and covalent attachment of a reactive ritonavir intermediate to the enzyme. nih.gov It is likely that a combination of these mechanisms contributes to its potent inhibitory effect. nih.gov
The inhibition of CYP3A4 by ritonavir has a profound impact on the pharmacokinetics of lopinavir. fda.gov When administered together, ritonavir can increase the maximum concentration (Cmax) of lopinavir by more than 10-fold and the total drug exposure (AUC) by as much as 30 to 77-fold compared to when lopinavir is given alone. natap.orgfda.gov This dramatic increase in lopinavir's systemic exposure ensures that its concentration remains above the level needed to effectively inhibit HIV replication for a longer period. nih.gov
This pharmacokinetic enhancement is crucial for the antiviral activity of the combination therapy. fda.gov The sustained therapeutic concentrations of lopinavir allow for potent suppression of the virus, contributing to the long-term success of the treatment regimen. researchgate.net The antiviral activity of the lopinavir/ritonavir combination is primarily attributed to lopinavir, with ritonavir's main role being the enhancement of its partner drug's efficacy. fda.gov
| Pharmacokinetic Parameter | Lopinavir Alone | Lopinavir with Ritonavir | Fold Increase |
| Maximum Concentration (Cmax) | Low | >10-fold higher | >10 |
| Area Under the Curve (AUC) | Low | 30 to 77-fold higher | 30-77 |
Table 1: Impact of Ritonavir on Lopinavir Pharmacokinetics. This table illustrates the significant increase in lopinavir's Cmax and AUC when co-administered with ritonavir, as supported by research findings. natap.orgfda.gov
Structure
2D Structure
Properties
CAS No. |
369372-47-4 |
|---|---|
Molecular Formula |
C74H96N10O10S2 |
Molecular Weight |
1349.7 g/mol |
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O5S2.C37H48N4O5/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30;1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46);5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t28-,31-,32-,33-;30-,31-,32-,34-/m00/s1 |
InChI Key |
OFFWOVJBSQMVPI-RMLGOCCBSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Other CAS No. |
369372-47-4 |
Synonyms |
Aluvia Kaletra Lopimune lopinavir-ritonavir drug combination |
Origin of Product |
United States |
Molecular Mechanisms of Action and Inhibition
The combination of lopinavir (B192967) and ritonavir (B1064) exemplifies a strategic approach in antiviral therapy, where one component directly targets a viral enzyme while the other enhances its therapeutic effect. Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme critical for the virus's life cycle. Ritonavir, while also possessing protease-inhibiting activity, is primarily included in this formulation for its powerful inhibition of human cytochrome P450 enzymes, which significantly boosts the bioavailability and clinical effectiveness of lopinavir.
HIV Protease Inhibition by Lopinavir
Lopinavir's primary role is to disrupt the late stages of the HIV replication cycle by targeting the HIV-1 protease. drugbank.com This enzyme is essential for the cleavage of viral polyproteins into functional proteins required for the assembly of mature, infectious virions. clevelandclinic.orgwikipedia.org
Lopinavir is classified as a peptidomimetic drug, meaning its structure is designed to mimic the natural peptide substrates of the HIV-1 protease. drugbank.comnih.gov A key feature of its molecular architecture is the hydroxyethylene scaffold. drugbank.comnih.govresearchgate.net This structural element mimics the transition state of the peptide bond that the HIV protease would normally cleave but is itself non-hydrolyzable. drugbank.comnih.gov By binding tightly to the active site of the protease, lopinavir effectively blocks the enzyme's catalytic activity. nih.gov
The HIV genome encodes for large polyproteins, principally Gag and Gag-Pol, which must be precisely cleaved by the HIV protease to yield individual structural and enzymatic proteins. nih.govnih.gov The Gag polyprotein is processed into matrix (MA), capsid (CA), nucleocapsid (NC), and p6 proteins, while the Gag-Pol polyprotein gives rise to the viral protease, reverse transcriptase, and integrase. nih.govplos.org Lopinavir's inhibition of the protease prevents this crucial processing step. drugbank.comresearchgate.net
By blocking the cleavage of Gag and Gag-Pol polyproteins, lopinavir leads to the assembly of viral particles that are structurally incomplete and functionally inert. drugbank.comnih.gov These immature virions are incapable of maturing into infectious particles and are therefore unable to infect new host cells, effectively halting the progression of the viral infection. nih.gov
Comparative Molecular Analysis with Other HIV Protease Inhibitors
Lopinavir belongs to a class of drugs known as protease inhibitors (PIs), which have been instrumental in the development of highly active antiretroviral therapy (HAART). wikipedia.org While all PIs share the common mechanism of targeting the HIV-1 protease, they exhibit differences in their chemical structures, binding affinities, and resistance profiles.
| Protease Inhibitor | Core Structural Feature | Key Molecular Interactions |
| Lopinavir | Hydroxyethylene Scaffold drugbank.comnih.gov | Interacts with the catalytic aspartate residues in the protease active site. researchgate.net |
| Ritonavir | Thiazole-containing structure nih.gov | Binds to the active site of HIV protease and also potently inhibits human CYP3A4. encyclopedia.pubpnas.org |
| Saquinavir (B1662171) | Hydroxyethylamine scaffold researchgate.net | The first approved HIV protease inhibitor, it also interacts with the catalytic aspartates. wikipedia.orgnih.gov |
| Indinavir (B1671876) | Hydroxyethylamine scaffold researchgate.net | Forms a stable complex with the HIV-1 protease. nih.gov |
| Darunavir (B192927) | Bis-tetrahydrofuran (bis-THF) moiety nih.gov | Designed to have enhanced interactions with the protease backbone, making it effective against some resistant strains. nih.gov |
This table provides a simplified comparison of key molecular features. The actual interactions are complex and involve multiple contact points within the enzyme's active site.
Cytochrome P450 Enzyme Modulation by Ritonavir
Ritonavir's primary function in the co-formulation is not as a direct antiviral agent, but as a pharmacokinetic enhancer or "booster". drugbank.comnih.gov This is achieved through its potent inhibition of a key family of human enzymes known as cytochrome P450 (CYP), particularly the CYP3A4 isoform. encyclopedia.pubnih.gov
| Enzyme | Role in Lopinavir/Ritonavir Action | Effect of Ritonavir |
| HIV-1 Protease | Viral enzyme responsible for cleaving polyproteins for viral maturation. | Inhibited by Lopinavir, leading to non-infectious viral particles. drugbank.com |
| Cytochrome P450 3A4 (CYP3A4) | Human enzyme that metabolizes and clears Lopinavir from the body. nih.gov | Potently and irreversibly inhibited by Ritonavir, increasing Lopinavir's bioavailability and duration of action. encyclopedia.pubnih.gov |
Interactions with Efflux Transporters
Beyond its effects on metabolic enzymes, ritonavir also interacts with cellular efflux transporters. drugbank.com It is a potent inhibitor of P-glycoprotein (P-gp, also known as ABCB1). youtube.comnih.govnatap.org Studies have shown ritonavir to be a more potent P-gp inhibitor than the multidrug resistance-reversing agent SDZ PSC 833, with an IC50 of 0.2 µM for inhibiting P-gp-mediated extrusion. nih.gov This inhibition of P-gp in the intestinal tract can decrease the efflux of other drugs back into the intestinal lumen, thereby increasing their absorption and bioavailability. encyclopedia.pubyoutube.com
Ritonavir also inhibits the function of Multidrug Resistance-associated Proteins, specifically MRP1 and MRP2. nih.govnih.gov Research has demonstrated that ritonavir can inhibit the functional activity of MRP1, similar to the known inhibitor probenecid. nih.govnih.gov While ritonavir can inhibit these transporters, it has also been shown to induce the expression of P-gp and MRP1 after chronic exposure in cell lines, illustrating its complex, time-dependent effects. drugbank.comnih.gov
The activity of efflux transporters like P-gp, MRP1, and MRP2 can limit the intracellular accumulation of drugs, which is crucial for antiviral efficacy at the site of action. nih.govoup.comnih.gov Lopinavir has been identified as a substrate for P-gp, MRP1, and MRP2. nih.gov The presence and activity of these transporters on target cells, such as lymphocytes, can actively pump lopinavir out of the cell, potentially reducing its intracellular concentration and effectiveness. nih.govoup.comoup.com
The co-administration of ritonavir plays a vital role in counteracting this efflux. By inhibiting P-gp and MRPs, ritonavir effectively reduces the pumping out of lopinavir, leading to a significant increase in its intracellular concentration. nih.gov Studies have shown that known inhibitors of these transporters, as well as ritonavir itself, increase the cellular accumulation of lopinavir in peripheral blood mononuclear cells (PBMCs) and cultured CD4 T cells in a concentration-dependent manner. nih.gov This modulation of efflux transporters is another key mechanism by which ritonavir enhances the therapeutic efficacy of lopinavir. nih.gov
Interaction with Non-Viral Host Biological Targets
The pharmacological profile of this compound extends beyond its antiviral and drug transporter interactions to encompass engagement with other host proteins, notably sensory receptors and key regulators of cellular pathways.
The pronounced bitter taste of lopinavir and ritonavir is a significant challenge in pediatric formulations and can be attributed to their direct activation of specific human bitter taste receptors (TAS2Rs). nih.gov Understanding these interactions at a molecular level is crucial for developing strategies to improve palatability and patient adherence.
Research has identified that lopinavir specifically activates two members of the bitter taste receptor family: TAS2R1 and TAS2R13. nih.gov The activation of these receptors by lopinavir is dose-dependent, with determined EC50 values of 24.89 µM for TAS2R1 and 18.97 µM for TAS2R13. nih.gov
Ritonavir exhibits a broader interaction profile with bitter taste receptors compared to lopinavir, activating TAS2R1, TAS2R8, TAS2R13, and TAS2R14. nih.govnih.gov The potency of ritonavir at these receptors varies, with EC50 values of 78.56 µM for TAS2R1, 49.88 µM for TAS2R8, 9.73 µM for TAS2R13, and 30.35 µM for TAS2R14. nih.gov This wider range of receptor activation likely contributes to its distinct bitter taste profile.
The activation of TAS2Rs by lopinavir and ritonavir has been characterized using in vitro functional assays, most notably the calcium mobilization assay. nih.govnih.gov This technique measures the increase in intracellular calcium concentration that occurs upon ligand binding to these G protein-coupled receptors. aacrjournals.org The binding of lopinavir or ritonavir to a TAS2R initiates a signaling cascade that leads to the release of calcium from intracellular stores, a response that can be quantified to determine the potency and efficacy of the compound at each receptor. nih.gov
Table 2: Activation of Human Bitter Taste Receptors by Lopinavir and Ritonavir
| Compound | Activated Receptors | EC50 Values (µM) |
|---|---|---|
| Lopinavir | TAS2R1, TAS2R13 | TAS2R1: 24.89, TAS2R13: 18.97 |
| Ritonavir | TAS2R1, TAS2R8, TAS2R13, TAS2R14 | TAS2R1: 78.56, TAS2R8: 49.88, TAS2R13: 9.73, TAS2R14: 30.35 |
A growing body of preclinical research has uncovered the potential of lopinavir and ritonavir to modulate cellular pathways that are fundamental to cancer cell proliferation and survival. These findings have spurred interest in repurposing these antiretroviral drugs for oncological applications.
In preclinical studies involving urological cancer cells, the combination of lopinavir and ritonavir has been shown to synergistically inhibit cell growth by inducing endoplasmic reticulum (ER) stress. researchgate.net This induction of ER stress leads to the increased expression of AMP-activated protein kinase (AMPK) and subsequent suppression of the mammalian target of rapamycin (B549165) (mTOR) pathway, a critical regulator of cell growth and proliferation. researchgate.net
Furthermore, ritonavir has been demonstrated to impact the Akt signaling pathway, a key cascade involved in cell survival and proliferation. In breast cancer cell lines, ritonavir has been shown to inhibit Akt phosphorylation, leading to apoptosis. nih.gov This inhibition of the Akt pathway contributes to its anti-proliferative effects. nih.gov
The modulation of the cell cycle is another significant anticancer mechanism observed with this compound. In lung cancer models, the combination has been found to induce S-phase arrest. researchgate.net Ritonavir, in particular, has been shown to cause G1 cell cycle arrest in breast cancer cells by down-regulating key cell cycle proteins such as CDK2, CDK4, CDK6, and cyclin D1. nih.gov
Moreover, lopinavir has been found to inhibit the proteasome in human papillomavirus (HPV)-positive cervical carcinoma cells. researchgate.net This inhibition leads to the stabilization of tumor suppressor proteins and induces apoptosis. manchester.ac.uk The combination of lopinavir and ritonavir has also been shown to sensitize cancer cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) by increasing the expression of its receptor. researchgate.net
Modulation of Cellular Pathways in Preclinical Cancer Models
Induction of Endoplasmic Reticulum (ER) Stress
This compound is a potent inducer of endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. mdpi.comdrugbank.comnih.gov This disruption of protein homeostasis triggers the unfolded protein response (UPR), a cellular signaling network aimed at restoring normal ER function.
In various cell types, including cancer cells and intestinal epithelial cells, exposure to this compound leads to an increase in the expression of key ER stress markers. mdpi.comnih.gov Notably, the levels of glucose-regulated protein 78 (GRP78) and endoplasmic reticulum resident protein 44 (ERp44) are significantly elevated, indicating a robust activation of the UPR. mdpi.com This induction of ER stress is a critical mechanism underlying some of the compound's anti-proliferative and pro-apoptotic effects. mdpi.comdrugbank.com
| Cell Type | Key ER Stress Markers Upregulated | Observed Effect |
|---|---|---|
| Urological Cancer Cells | GRP78, ERp44 | Inhibition of cell growth |
| Intestinal Epithelial Cells | (General UPR activation) | Disruption of epithelial barrier integrity |
Regulation of Cell Cycle-Related Genes
The this compound combination exerts regulatory effects on the cell cycle machinery, leading to perturbations in cell proliferation. Research has demonstrated that this compound can inhibit the expression of critical cell cycle-related genes, including cyclin D1 and cyclin-dependent kinase 4 (CDK4). This downregulation contributes to an arrest in the cell cycle, thereby inhibiting the growth of certain cancer cells. While the provided research highlights the downregulation of key cell cycle promoters, there is no direct evidence to suggest that this compound causes an upregulation of the transcription factor E2F-1.
Impact on Apoptosis Pathways
This compound actively promotes apoptosis, or programmed cell death, through multiple pathways. One of the key mechanisms involves the induction of caspase-dependent apoptosis. nih.gov This is evidenced by the increased expression of cleaved poly(ADP-ribose) polymerase (PARP), a hallmark of caspase activation and apoptosis.
Furthermore, the drug combination has been shown to increase the expression of NOXA, a pro-apoptotic protein, while simultaneously reducing the levels of survivin, an inhibitor of apoptosis. nih.gov This dual effect shifts the cellular balance towards cell death, contributing to its therapeutic effects in certain contexts.
| Apoptotic Marker | Effect of this compound |
|---|---|
| Cleaved PARP | Increased Expression |
| NOXA | Increased Expression |
| Survivin | Reduced Expression |
Generation of Reactive Oxygen Species (ROS) and Mitochondrial Network Damage
A significant cellular consequence of this compound treatment is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). mdpi.combio-integration.org This surge in ROS is closely linked to damage of the mitochondrial network, the primary site of cellular respiration and a major source of ROS. mdpi.comdntb.gov.ua Studies have demonstrated that co-treatment with lopinavir and ritonavir leads to a significant increase in ROS production, which in turn causes damage to the mitochondrial network and can trigger apoptotic cell death. mdpi.combio-integration.org
Effects on Ubiquitin Proteasome System (UPS) Activity
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins, thereby maintaining cellular homeostasis. This compound has been shown to attenuate the activity of the UPS. Specifically, it inhibits the chymotrypsin- and trypsin-like activities of the 20S proteasome subunit. This inhibition of the UPS can lead to the accumulation of ubiquitinated proteins, which may contribute to cellular dysfunction and has been implicated in some of the metabolic side effects associated with the drug.
Perturbation of Myocardial Calcium Handling
Chronic administration of this compound can lead to perturbations in myocardial calcium handling, a process essential for normal cardiac function. These alterations are linked to changes in the expression and activity of key calcium-regulating proteins within heart muscle cells.
Alterations in Calcineurin, NFAT3, Connexin 43, and Phosphorylated Phospholamban
Studies have revealed that long-term exposure to this compound results in elevated myocardial levels of calcineurin, a calcium-dependent phosphatase, and its downstream target, nuclear factor of activated T-cells 3 (NFAT3). Additionally, increased expression of connexin 43, a gap junction protein involved in cardiac electrical coupling, and phosphorylated phospholamban, a regulator of the sarcoplasmic reticulum Ca2+-ATPase, have been observed. These molecular changes suggest a significant impact on cardiac calcium signaling and may contribute to the contractile dysfunction observed in some individuals undergoing long-term therapy.
| Myocardial Protein | Effect of Chronic this compound Administration |
|---|---|
| Calcineurin | Elevated |
| NFAT3 | Elevated |
| Connexin 43 | Elevated |
| Phosphorylated Phospholamban | Elevated |
Changes in Calmodulin Expression
Research into the molecular effects of the antiretroviral combination this compound has identified significant alterations in the expression of calmodulin, a crucial calcium-binding messenger protein involved in numerous cellular signaling pathways. These changes have been particularly noted in the context of cardiac tissue, suggesting a potential mechanism for some of the cardiometabolic side effects observed with long-term use of this HIV protease inhibitor combination.
A study investigating the cardio-metabolic effects of chronic this compound administration in Wistar rats revealed a notable decrease in the expression of calmodulin in the myocardium. researchgate.net This reduction in calmodulin levels was associated with perturbed calcium handling and contractile dysfunction in the hearts of the treated rats. researchgate.net Western blot analysis of the cardiac tissue from rats treated with this compound showed a distinct downregulation of calmodulin protein. researchgate.net
The observed decrease in calmodulin expression is significant as this protein is a key regulator of enzymes and ion channels that are vital for normal cardiac function. The findings from this preclinical research suggest that this compound may directly or indirectly influence the signaling pathways that govern calmodulin synthesis or degradation, leading to its reduced availability in cardiac cells. This alteration in a critical calcium signaling component may contribute to the molecular basis of cardiac complications.
Table 1: Effect of this compound on Myocardial Protein Expression
| Protein | Change in Expression | Implication | Reference |
| Calmodulin | Decreased | Perturbed calcium handling, potential for contractile dysfunction | researchgate.net |
Preclinical Pharmacokinetics, Metabolism, and Cellular Transport Research
Absorption and Distribution Studies in Preclinical Models
In preclinical evaluations, both lopinavir (B192967) and ritonavir (B1064) exhibit high levels of binding to plasma proteins. Lopinavir's binding is approximately 98-99% and occurs with both alpha-1-acid glycoprotein (B1211001) (AAG) and albumin, though it shows a greater affinity for AAG. drugbank.comfda.govresearchgate.net This high protein binding is a consistent finding across different species, including mice, rats, dogs, and monkeys, with in vitro studies showing binding percentages ranging from 95.36% to 99.76% for lopinavir. europa.eu The extent of lopinavir's protein binding has been observed to decrease as the concentration of the drug increases. europa.eunih.gov In human plasma, the binding of lopinavir was found to be high, ranging from 97.4% to 99.7%. nih.gov
Similarly, ritonavir is highly bound to human plasma proteins, at approximately 98-99%. drugbank.comnih.govnih.govoup.com It binds with comparable affinities to both human serum albumin (HSA) and AAG. europa.eumdpi.com The binding of ritonavir remains constant over a concentration range of 1.0–100 μg/ml. europa.eu
Interactive Table: Plasma Protein Binding of Lopinavir and Ritonavir
| Compound | Protein Binding (%) | Bound To | Species |
|---|---|---|---|
| Lopinavir | 98-99% | AAG and Albumin | Human |
| Lopinavir | 98.90-97.56% | Not Specified | Mice |
| Lopinavir | 99.76-95.89% | Not Specified | Rats |
| Lopinavir | 99.45-96.29% | Not Specified | Dogs |
| Lopinavir | 98.30-95.36% | Not Specified | Monkeys |
Preclinical studies in animal models have provided insights into the distribution of lopinavir and ritonavir. In rats, orally administered lopinavir/ritonavir was widely distributed into various tissues. europa.eu The highest tissue-to-plasma ratios were observed in the liver, adrenals, and thyroid. europa.eu Conversely, distribution into the cellular fraction of blood was minimal, and the combination did not extensively cross the blood-brain barrier. europa.euresearchgate.net However, this compound was found to readily distribute to the placenta, uterus, and milk in rats. europa.eu The apparent volume of distribution for lopinavir following oral administration is approximately 16.9 L. drugbank.com For ritonavir, the estimated volume of distribution is 0.41 ± 0.25 L/kg. drugbank.commdpi.com Tissue distribution studies in rats using radiolabelled ritonavir showed the highest concentrations in the liver, adrenals, pancreas, kidneys, and thyroid. europa.eu
Biotransformation Pathways
Lopinavir undergoes extensive oxidative metabolism, which is almost exclusively carried out by the CYP3A isoenzymes of the hepatic cytochrome P450 system. drugbank.comfda.govrwandafda.gov.rw In vitro experiments using human hepatic microsomes have confirmed that lopinavir's metabolism is primarily oxidative. fda.govrwandafda.gov.rw Ritonavir acts as a potent inhibitor of CYP3A, thereby inhibiting the metabolism of lopinavir and leading to increased plasma levels of lopinavir. drugbank.comfda.gov
The metabolism of ritonavir is complex and involves several pathways. The primary enzymes responsible for its metabolism are from the cytochrome P450 family, specifically CYP3A and, to a lesser extent, CYP2D6. drugbank.commdpi.com Key metabolic transformations include N-demethylation, hydroxylation of the isopropyl side chain, and cleavage of the terminal thiazole (B1198619) or isopropyl-thiazole groups. nih.govnih.gov While CYP3A4 and CYP3A5 are the main drivers of these reactions, CYP2D6 also contributes to the N-demethylation process. nih.gov In vitro studies with human liver microsomes have established that CYP3A is the major isoform involved in ritonavir's metabolism, with CYP2D6 also playing a role in the formation of one of its major metabolites. asm.org
For lopinavir, at least 13 oxidative metabolites have been identified in humans. fda.govrwandafda.gov.rweuropa.eu The major metabolites are the C-4 oxidation products, M1, M3, and M4. drugbank.com Among the identified metabolites, the 4-oxo and 4-hydroxymetabolite epimeric pair are considered major metabolites with antiviral activity, though they constitute only a small fraction of the total plasma radioactivity. rwandafda.gov.rweuropa.eu Following a single dose of radiolabeled lopinavir, the parent drug accounted for 89% of the plasma radioactivity. fda.gov
Five metabolites of ritonavir have been identified. drugbank.commdpi.com The isopropylthiazole oxidation metabolite, known as M-2, is the major metabolite found in low plasma concentrations and retains antiviral activity similar to the parent drug. drugbank.com A metabolomic study in mice identified 26 ritonavir metabolites, including novel glycine (B1666218) conjugated, N-acetylcysteine conjugated, and ring-opened products. nih.gov
Interactive Table: Major Metabolites of Lopinavir and Ritonavir
| Parent Compound | Metabolite Name/Type | Key Characteristics |
|---|---|---|
| Lopinavir | M1, M3, M4 | C-4 oxidation products, predominant in plasma. drugbank.com |
| Lopinavir | 4-oxo and 4-hydroxymetabolite epimeric pair | Major metabolites with antiviral activity. rwandafda.gov.rweuropa.eu |
| Ritonavir | M-2 | Isopropylthiazole oxidation metabolite, major metabolite at low concentrations with antiviral activity. drugbank.com |
Excretion Mechanisms in Preclinical Models
Hepatobiliary Elimination and Fecal Excretion Dominance
Preclinical studies involving the chemical compound lopinavir, particularly when co-administered with ritonavir, have consistently demonstrated that the primary route of elimination is through the hepatobiliary system, leading to a predominance of fecal excretion. nih.govmedscape.comdrugbank.com Research in animal models, including rats and dogs, has shown that a significant majority of the administered radioactive dose of lopinavir is recovered in the feces. nih.gov Specifically, studies have reported that over 82% of a radioactive dose is excreted via the fecal route in these species. nih.gov
Following oral administration, a substantial portion of lopinavir is eliminated in the feces. One study reported that approximately 82.6% of an administered dose of radiolabeled lopinavir was found in the feces. fda.gov Of this, unchanged lopinavir accounted for about 19.8%. fda.gov This indicates that a significant portion of the drug is excreted as metabolites. The extensive first-pass metabolism by the hepatic cytochrome P450 (CYP) 3A4 isoenzyme contributes to this high fecal clearance. nih.gov Ritonavir's role as a potent inhibitor of CYP3A4 is crucial, as it reduces the presystemic and systemic metabolism of lopinavir, thereby increasing its bioavailability. nih.gov
Renal Clearance Characteristics and Contribution
In contrast to the dominant role of hepatobiliary elimination, renal clearance of lopinavir is negligible. fda.goveuropa.eufda.gov Studies in humans and animal models have consistently shown that only a small fraction of the administered lopinavir dose is excreted unchanged in the urine. nih.govnih.gov Specifically, less than 3% of a lopinavir dose is typically excreted unchanged in the urine. fda.govnih.gov
One study quantified the urinary excretion of a radiolabeled lopinavir dose to be approximately 10.4%, with only 2.2% being the unchanged parent drug. fda.gov This minimal reliance on renal excretion implies that adjustments to dosing are generally not considered necessary for patients with renal impairment. europa.eufda.govtmda.go.tz The high degree of plasma protein binding of lopinavir, which is between 98-99%, further limits its filtration by the kidneys and contributes to its low renal clearance. nih.govwikipedia.org
Cellular Uptake and Efflux Mechanisms
Evidence for Lopinavir as a Substrate of P-gp, MRP1, and MRP2 Efflux Pumps
Research has provided substantial evidence that lopinavir is a substrate for several key cellular efflux transporters, including P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1), and Multidrug Resistance-Associated Protein 2 (MRP2). nih.govnih.govoup.comoup.com These transporters are members of the ATP-binding cassette (ABC) transporter family and play a critical role in limiting the intracellular accumulation of various xenobiotics, including drugs. vcu.edu
Studies utilizing cultured cell lines that overexpress these specific transporters have been instrumental in elucidating these interactions. For instance, in Madin-Darby canine kidney (MDCK) cells transfected to overexpress human P-gp (MDCKII-MDR1) and MRP2 (MDCKII-MRP2), the efflux of lopinavir was significantly higher compared to wild-type cells. nih.gov This directional transport indicates that lopinavir is actively pumped out of the cells by these transporters. nih.gov While some studies confirm lopinavir as a substrate for MRP1, others suggest it may not be a good substrate for this particular transporter. nih.govnih.govumsystem.edu The activity of these efflux pumps can limit the intracellular concentration of lopinavir, potentially impacting its therapeutic efficacy. nih.govoup.com
Table 1: Lopinavir Efflux Ratios in Transfected MDCKII Cell Lines
| Cell Line | Efflux Transporter Expressed | Efflux Ratio (Efflux Rate / Influx Rate) |
|---|---|---|
| MDCK-Wild type | - | 1.32 |
| MDCKII-MDR1 | P-gp | 4.91 |
| MDCKII-MRP1 | MRP1 | 1.26 |
| MDCKII-MRP2 | MRP2 | 2.89 |
Data sourced from a study on the transport of [3H] Lopinavir across polarized epithelial cell lines. nih.gov
Mechanistic Influence of Transporter Inhibitors on Intracellular Drug Accumulation
The role of efflux pumps in limiting lopinavir's intracellular concentration is further underscored by studies involving specific transporter inhibitors. The co-incubation of lopinavir with known inhibitors of P-gp, MRP1, and MRP2 has been shown to significantly increase the intracellular accumulation of the drug. nih.govoup.com
For example, the P-gp inhibitor tariquidar (B1662512) has been demonstrated to increase the cellular accumulation ratio (CAR) of lopinavir in peripheral blood mononuclear cells (PBMCs). nih.govoup.com Similarly, MK571, an inhibitor of the MRP family, and frusemide, which inhibits MRP1 and MRP2, also led to a significant increase in intracellular lopinavir levels. nih.govoup.com In cell lines overexpressing P-gp (MDCKII-MDR1) and MRP2 (MDCKII-MRP2), specific inhibitors like P-gp 4008 and MK-571, respectively, were able to completely inhibit the efflux of lopinavir, reducing the efflux ratio to nearly 1.0. nih.gov
Furthermore, other HIV protease inhibitors, such as ritonavir, amprenavir (B1666020), and atazanavir (B138), have been shown to inhibit these efflux pumps, thereby increasing the intracellular concentration of lopinavir in a concentration-dependent manner. nih.gov This suggests that the co-administration of these drugs can modulate lopinavir's intracellular pharmacokinetics by inhibiting its efflux from target cells. nih.gov This mechanism is a key factor in the clinical strategy of "boosting" lopinavir with a low dose of ritonavir. oup.com
Table 2: Effect of Inhibitors on Lopinavir Accumulation
| Inhibitor | Target Transporter(s) | Effect on Intracellular Lopinavir Accumulation |
|---|---|---|
| Tariquidar | P-gp | Significantly Increased |
| MK571 | MRP | Significantly Increased |
| Frusemide | MRP1/2 | Significantly Increased |
| Dipyridamole | MRP1/P-gp | Significantly Increased |
| Probenecid | MRP2/OATP | Decreased |
Based on studies evaluating the transport of [14C]lopinavir in peripheral blood mononuclear cells (PBMCs). nih.govoup.com
Mechanisms of Drug Resistance and Cross Resistance
Molecular Evolution of HIV-1 Resistance to Lopinavir (B192967)/Ritonavir (B1064)
The development of resistance to lopinavir/ritonavir is a complex process involving the selection of mutations that reduce the drug's binding affinity to the viral protease while maintaining the enzyme's ability to process viral polyproteins, a crucial step in the viral life cycle. asm.orgnih.gov
Identification of Protease Resistance Mutations
A number of key mutations in the HIV-1 protease gene have been identified as being associated with resistance to this compound. These mutations can be broadly categorized as major (primary) mutations, which directly impact drug binding and confer significant resistance, and accessory (secondary) mutations, which often compensate for the fitness cost of major mutations or contribute to lower levels of resistance. nih.govbrieflands.com
Commonly identified mutations conferring resistance to this compound include:
L10F/I/V : This is a common accessory mutation. researchreview.co.nznih.gov
K20M/R : Another accessory mutation. researchreview.co.nz
L24I : An accessory mutation. researchreview.co.nznih.gov
V32I : A major mutation associated with several PIs, including lopinavir. mdpi.comstanford.edu
M46I/L : A frequently emerging mutation. nih.govoup.com
I47A/V : The I47A mutation, though rare, is associated with high-level lopinavir resistance. nih.govasm.org It directly impacts inhibitor binding by reducing necessary contacts. acs.org
I54V/L/T/M : A very common mutation observed in patients failing this compound therapy. nih.govoup.com
Q58E : This mutation is often seen in one of the divergent resistance pathways. nih.govresearchgate.net
G73S : An accessory mutation. nih.govresearchgate.net
L76V : This mutation can confer high-level resistance to this compound and is a key component of a specific resistance pathway. stanford.edunih.gov
V82A/F/T : A common major mutation. nih.govoup.com
I84V : A major resistance mutation affecting multiple PIs. mdpi.com
L90M : A well-established major mutation contributing to resistance. researchreview.co.nznih.gov
The table below summarizes key protease mutations associated with this compound resistance.
| Mutation | Type | Role in this compound Resistance |
| L10F/I/V | Accessory | Contributes to resistance in the presence of other mutations. researchreview.co.nznih.gov |
| K20M/R | Accessory | Often selected in treatment-experienced patients. researchreview.co.nz |
| L24I | Accessory | Frequently observed alongside major mutations. researchreview.co.nznih.gov |
| V32I | Major | Reduces susceptibility to lopinavir. mdpi.comstanford.edu |
| M46I/L | Major | Commonly emerges in patients failing therapy. nih.govoup.com |
| I47A/V | Major | I47A confers high-level, specific resistance to lopinavir. nih.govasm.org |
| I54V/L/T/M | Major | One of the most frequent mutations associated with resistance. nih.govoup.com |
| Q58E | Major | A key mutation in a specific resistance pathway. nih.govresearchgate.net |
| G73S | Accessory | Often co-occurs with other resistance mutations. nih.govresearchgate.net |
| L76V | Major | Confers significant resistance to lopinavir. stanford.edunih.gov |
| V82A/F/T | Major | A common pathway for resistance development. nih.govoup.com |
| I84V | Major | Broadly acting mutation against multiple PIs. mdpi.com |
| L90M | Major | A cornerstone mutation in lopinavir resistance. researchreview.co.nznih.gov |
Analysis of Mutational Pathways and Networks
The accumulation of resistance mutations does not occur randomly. Instead, they often follow specific evolutionary pathways, forming interconnected networks that collectively contribute to high-level resistance.
Research suggests the existence of at least two divergent pathways leading to this compound resistance. One pathway involves the accumulation of mutations including L76V and Q58E . nih.govresearchgate.net The other distinct pathway is characterized by the presence of the L90M and I54V mutations. nih.govresearchgate.net Multivariate analysis has shown a positive association between L76V and Q58E, while mutations like I54V, G73S, and L90M are less prevalent when L76V is present, supporting the theory of separate evolutionary routes to resistance. nih.govmedtextpublications.com
The genetic background of the HIV-1 subtype can influence the mutational pathways to lopinavir resistance. plos.org Studies comparing HIV-1 subtype B, prevalent in Western Europe and the Americas, and subtype C, which accounts for nearly half of all HIV-1 infections worldwide, have revealed significant differences in the initial mutational events. plos.orgbiorxiv.orgbiorxiv.org In subtype B, an initial mutation at residue 46 is often observed, whereas in subtype C, a mutation at residue 82 appears to be the more common starting point. biorxiv.orgresearchgate.netnih.gov
The development of resistance is a temporal process where mutations accumulate over time under the selective pressure of the drug. biorxiv.org In subtype B, mutation at residue 46 is often an early event, while in subtype C, residue 82 mutations are more likely to be initial events. biorxiv.orgresearchgate.netnih.gov For both subtypes, the mutation at residue 54 is considered a key parental event from which different mutational pathways can diverge. plos.org The presence of certain pre-existing compensatory mutations, even in drug-naïve patients, can impact the time to virological failure when starting a this compound-containing regimen. oup.com
Impact of Specific Mutations on Lopinavir Binding Affinity and Protease Catalytic Activity
Resistance mutations exert their effect by altering the structure and function of the HIV-1 protease.
Mutations within the active site of the protease can directly interfere with the binding of lopinavir. nih.gov For instance, the I47A mutation leads to a loss of van der Waals interactions between the protease and the phenoxyacetyl moiety of lopinavir, resulting in a significant decrease in binding affinity and high-level resistance. nih.gov Similarly, the I84V mutation reduces the size of the amino acid side chain, leading to a loss of contacts with the inhibitor. mdpi.com
However, many resistance-associated mutations occur outside the active site. acs.org These mutations can indirectly affect inhibitor binding by causing subtle conformational changes in the enzyme. nih.gov For example, a cluster of compensatory mutations (L10V + I13V + L63P + I93L) has been shown to decrease the binding affinity of lopinavir for the protease. oup.com
A critical aspect of resistance is the trade-off between reduced drug susceptibility and the catalytic efficiency of the protease. Many primary resistance mutations that decrease inhibitor binding also impair the protease's natural function of cleaving viral polyproteins, leading to a reduction in viral fitness. asm.orgnih.govoup.com Accessory mutations often compensate for this loss of catalytic activity, restoring viral replication capacity. nih.gov For example, some flap mutations like G48V, I50V, and I54V can reduce the catalytic efficiency of the protease. nih.gov The evolution of resistance is therefore a balancing act between evading the inhibitor and maintaining sufficient enzymatic activity for viral propagation.
HIV-2 Resistance Mechanisms
While this compound has demonstrated potent activity against HIV-1, its interaction with HIV-2 is characterized by distinct resistance pathways. csic.esnih.gov Understanding these mechanisms is crucial for the clinical management of HIV-2 infection.
Identification of HIV-2 Protease Mutations (e.g., V47A, D17N)
In vitro studies have been instrumental in identifying key mutations in the HIV-2 protease that confer resistance to lopinavir. Passage of HIV-2 strains in the presence of increasing concentrations of lopinavir has consistently selected for specific amino acid substitutions. csic.esnih.gov The most prominent of these is the V47A mutation, which has been shown to cause a significant reduction in susceptibility to lopinavir. csic.esnih.govasm.org This mutation is frequently found in HIV-2 infected patients experiencing treatment failure with lopinavir-containing regimens. csic.es
Influence on Susceptibility to Other Protease Inhibitors (e.g., Hypersusceptibility to Atazanavir (B138), Saquinavir)
A noteworthy consequence of the V47A mutation is its differential impact on the susceptibility to other protease inhibitors. While it confers resistance to lopinavir, isolates with this mutation have been observed to retain susceptibility to other PIs and, in some cases, become hypersusceptible. csic.esnih.govasm.org
Specifically, the V47A mutation in HIV-2 has been linked to hypersusceptibility to atazanavir and saquinavir (B1662171) . csic.esnih.govasm.orgkarger.com This phenomenon suggests that the structural changes induced by the V47A mutation that hinder lopinavir binding may, conversely, enhance the binding of atazanavir and saquinavir. nih.gov This finding has significant clinical implications, suggesting that saquinavir could be a viable second-line treatment option for patients who have failed a lopinavir-based regimen due to the emergence of the V47A mutation. karger.com
However, the effect of V47A on other protease inhibitors can be more complex. Some studies have reported that V47A can confer resistance to amprenavir (B1666020) and indinavir (B1671876), while others have found no significant impact on their susceptibility. csic.es This highlights the intricate nature of cross-resistance, which can be influenced by the genetic background of the viral strain.
Molecular Basis of Cross-Resistance among Protease Inhibitors
Cross-resistance, where a mutation conferring resistance to one drug also reduces susceptibility to other drugs in the same class, is a major obstacle in antiretroviral therapy. asm.orgnih.gov The molecular underpinnings of this phenomenon are rooted in the structural and functional similarities of the HIV protease and its inhibitors.
Phenotypic Cross-Resistance Patterns and Genotypic Correlates
The development of resistance to one protease inhibitor can significantly impact the efficacy of subsequent PI-based treatments. The patterns of cross-resistance are determined by the specific mutations that arise. For instance, in HIV-2, mutations such as I54M and I82F can lead to broad cross-resistance. The I82F mutation confers high-level resistance to both indinavir and lopinavir. csic.es Combinations of mutations, such as I54M with L90M or I84V, can result in resistance to a range of PIs including amprenavir, indinavir, nelfinavir (B1663628), tipranavir, and lopinavir. csic.es
The table below summarizes the impact of key HIV-2 protease mutations on susceptibility to various protease inhibitors.
| Mutation | Lopinavir (LPV) | Atazanavir (ATV) | Saquinavir (SQV) | Darunavir (B192927) (DRV) | Indinavir (IDV) | Nelfinavir (NFV) | Amprenavir (APV) |
| V47A | Resistant (6.3-fold increase in EC50) nih.gov | Hypersusceptible csic.esnih.govasm.org | Hypersusceptible csic.esnih.govasm.org | Minor effect csic.es | Resistant csic.es | Minor effect csic.es | Resistant csic.es |
| I54M | Resistant (2.7-fold increase in EC50) nih.gov | - | - | Resistant (6.2-fold increase in EC50) nih.gov | - | - | - |
| L90M | - | - | Resistant (3.6-fold increase in EC50) nih.gov | - | - | - | - |
| I54M + I84V + L90M | Resistant (3.8-fold increase in EC50) nih.gov | - | Resistant (10-fold increase in EC50) nih.gov | Resistant (31-fold increase in EC50) nih.gov | - | - | - |
| I82F | High-level resistance csic.es | - | - | - | High-level resistance csic.es | - | - |
EC50: 50% effective concentration. A higher fold increase indicates greater resistance. "-": Data not specified in the provided search results.
These complex patterns of cross-resistance underscore the importance of genotypic testing to guide the selection of subsequent antiretroviral regimens after treatment failure. nih.gov
Structural Implications of Resistance Mutations on Inhibitor Binding Sites
The resistance to protease inhibitors is fundamentally a structural problem. Mutations within the HIV protease can alter the conformation, volume, and hydrophobicity of the inhibitor-binding pocket, thereby reducing the binding affinity of the drug. mdpi.comnih.govmdpi.com
Mutations can be broadly categorized as either occurring within the active site or at distal locations. nih.gov
Active site mutations directly interfere with the binding of the inhibitor. For example, the I47A mutation in HIV protease leads to a loss of van der Waals interactions with lopinavir, specifically affecting the S2/S2' subsites of the enzyme. nih.gov This loss of contact, caused by the smaller alanine (B10760859) residue replacing the bulkier isoleucine, is a primary reason for the reduced efficacy of lopinavir. nih.gov
Structural analyses have revealed that a single mutation can lead to significant rearrangements in both the side-chain and backbone atoms of the protease, not just at the site of the mutation but also in distant regions of the protein. nih.govmdpi.com These collective structural deformations ultimately modify the properties of the binding pocket, leading to reduced inhibitor efficacy and the emergence of drug resistance. nih.govmdpi.com
Antiviral Activity and Broader Therapeutic Potential Research in Vitro and Preclinical
In Vitro Efficacy against HIV-1 and HIV-2 Strains
Lopinavir (B192967) demonstrates potent inhibitory activity against both HIV-1 and HIV-2 by preventing the cleavage of the Gag-Pol polyprotein, which is essential for producing mature, infectious virions. fda.gov
The in vitro antiviral efficacy of lopinavir has been quantified in various cell culture systems. In acutely infected lymphoblastic cell lines and in the absence of human serum, the mean 50% effective concentration (EC50) of lopinavir against five different laboratory strains of HIV-1 ranged from 10 to 27 nM. fda.gov Specifically, against the HIV-1IIIB strain in MT4 cells, the mean EC50 was 17 nM. europa.euwho.int Further studies in peripheral blood mononuclear cells (PBMCs) using wild-type clinical HIV-1 isolates showed a mean EC50 of 6.5 nM in the absence of human serum. europa.euwho.int Lopinavir is also active against HIV-2, with reported EC50 values of 25 nM in the absence of human serum. europa.eu The 50% inhibitory concentration (IC50) for lopinavir against five HIV-1 laboratory strains was reported as 19 nM without human serum. who.inteuropa.eutmda.go.tz
Table 1: In Vitro Antiviral Activity of Lopinavir against HIV Strains EC50: 50% Effective Concentration; IC50: 50% Inhibitory Concentration; PBMC: Peripheral Blood Mononuclear Cells.
| Virus Strain | Cell Line | Serum Condition | EC50 / IC50 (nM) |
|---|---|---|---|
| HIV-1 (5 Lab Strains) | Lymphoblastic Cell Lines | Absent | 10 - 27 (EC50) fda.gov |
| HIV-1 (5 Lab Strains) | Lymphoblastic Cell Lines | Absent | 19 (IC50) who.inttmda.go.tz |
| HIV-1 (Clinical Isolates) | PBMC | Absent | 6.5 (EC50) europa.euwho.int |
| HIV-1IIIB | MT4 Cells | Absent | 17 (EC50) europa.euwho.int |
The presence of human serum has a notable impact on the in vitro antiviral activity of lopinavir. Studies have shown that the potency of lopinavir is attenuated in the presence of 50% human serum. asm.org For instance, the mean EC50 of lopinavir against five HIV-1 laboratory strains increased from a range of 10-27 nM in the absence of serum to 65-289 nM with 50% human serum, representing a 7- to 11-fold reduction in activity. fda.gov Similarly, for the HIV-1IIIB strain in MT4 cells, the EC50 increased from 17 nM without serum to 102 nM with 50% human serum. europa.euwho.int A similar effect was observed with an HIV-2 strain, where the EC50 rose from 25 nM to 104 nM in the presence of 50% human serum. europa.eu This attenuation is a critical factor in correlating in vitro data with in vivo efficacy. Despite this reduction, the high plasma concentrations of lopinavir achieved through co-administration with ritonavir (B1064) are designed to overcome this effect. oup.comasm.org
Table 2: Effect of Human Serum on Lopinavir EC50 against HIV EC50: 50% Effective Concentration.
| Virus Strain | Cell Line | EC50 without Serum (nM) | EC50 with 50% Human Serum (nM) | Fold Attenuation |
|---|---|---|---|---|
| HIV-1 (5 Lab Strains) | Lymphoblastic Cell Lines | 10 - 27 fda.gov | 65 - 289 fda.gov | 7 - 11 fda.gov |
| HIV-1IIIB | MT4 Cells | 17 europa.euwho.int | 102 europa.euwho.int | ~6 |
The evaluation of HIV susceptibility to lopinavir, particularly in isolates from patients who have previously undergone treatment with other protease inhibitors, involves specialized genotypic and phenotypic analyses. nih.gov Methodologies such as the Antivirogram and PhenoSense HIV assays are used to determine the phenotypic susceptibility of recombinant viruses containing protease genes from patient plasma samples. nih.govnih.gov These tests measure the concentration of the drug required to inhibit viral replication by 50% (IC50) and compare it to a wild-type reference strain. nih.govnih.gov
Genotypic analysis identifies specific mutations in the HIV protease gene associated with reduced susceptibility. Statistical analyses of clinical isolates have identified mutations at 11 key positions (L10F/I/R/V, K20M/R, L24I, M46I/L, F53L, I54L/T/V, L63P, A71I/L/T/V, V82A/F/T, I84V, and L90M) that correlate with reduced susceptibility to lopinavir. nih.goveuropa.eui-base.info The number of these mutations can be used to generate a "lopinavir mutation score," which helps predict the level of resistance. nih.gov For instance, the median lopinavir IC50 for isolates with 6 or 7 of these mutations was 13.5-fold higher than for the wild-type virus, and for those with 8 to 10 mutations, it was 44.0-fold higher. nih.gov Despite the potential for cross-resistance with other protease inhibitors, lopinavir often retains activity against strains resistant to ritonavir. europa.eu
Antiviral Activity against Coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2)
The structural similarities between HIV protease and key coronavirus proteases prompted investigation into the potential of lopinavir/ritonavir as a broader-spectrum antiviral agent. nih.gov The main protease of coronaviruses, known as 3C-like protease (3CLpro) or main protease (Mpro), is crucial for viral replication and is a primary target for antiviral drugs. acs.orgcebm.net
This compound has demonstrated in vitro activity against several pathogenic coronaviruses.
SARS-CoV: An early study showed that lopinavir had antiviral activity against the SARS-associated coronavirus in vitro at a concentration of 4 µg/ml at 48 hours. europeanreview.org Other research has characterized its activity as low to medium. frontiersin.org
MERS-CoV: Lopinavir has shown inhibitory effects against MERS-CoV in cell culture, with one study reporting an EC50 of 8 µM. frontiersin.org Another study found an EC50 of 8.5 µg/ml. europeanreview.org However, some conflicting reports have not demonstrated significant in vitro activity against MERS-CoV. frontiersin.org
SARS-CoV-2: this compound has been shown to inhibit SARS-CoV-2 replication in vitro in Vero cell models. nih.govfrontiersin.orgnih.gov One study demonstrated that at a clinically relevant concentration (7/1.75 μg/mL), this compound significantly reduced viral load and the cytopathic effects of the virus. nih.govnih.gov Further research confirmed these inhibitory effects and its ability to bind to the SARS-CoV-2 3CLpro. frontiersin.org Studies comparing its efficacy to other antivirals found that this compound could significantly reduce viral load and lead to a faster clearance of infectious virus in cell culture compared to controls. mdpi.com
Computational studies have provided atomic-level insights into the interaction between this compound and coronavirus proteases.
SARS-CoV 3CLpro: Molecular dynamics simulations suggested that both lopinavir and ritonavir could bind effectively to the substrate-binding pocket of SARS-CoV 3CLpro. acs.orgnih.gov The simulations showed that the binding of these inhibitors induced a "flap closing" motion in the protease, and the binding affinities for lopinavir and ritonavir were not significantly different. nih.gov The primary forces driving this interaction were identified as van der Waals forces and electrostatic attraction. acs.org
SARS-CoV-2 Mpro/3CLpro: Numerous molecular modeling studies have investigated the binding of lopinavir and ritonavir to the main protease of SARS-CoV-2. acs.orgbiorxiv.orgacs.org These studies consistently show that both drugs can fit into the active site of the protease. acs.orgacs.org Molecular dynamics simulations have calculated the free energy of binding, with some studies suggesting that ritonavir may have a slightly higher binding affinity than lopinavir. acs.orgscienceopen.combio-integration.orgscienceopen.com For example, one study reported binding free energies of -14.93 kcal/mol for ritonavir and -10.89 kcal/mol for lopinavir. scienceopen.combio-integration.orgscienceopen.com Both drugs interact with key residues in the active site, and ritonavir was noted to form hydrogen bonds with the oxyanion hole residues (N142 and G143), which could contribute to its slightly higher binding efficiency. acs.orgresearchgate.net While these HIV protease inhibitors were designed for aspartic proteases, these simulations indicate they can also bind to the cysteine proteases of coronaviruses. acs.org In addition to the main protease, some in silico models have explored the binding of lopinavir and ritonavir to other viral targets, such as the spike protein's receptor-binding domain (RBD), with findings suggesting significant binding affinities. scienceopen.combio-integration.orgbio-integration.org
Table 3: Molecular Docking and Simulation Binding Affinities to Coronavirus Proteases Binding affinity values can vary based on the specific software, force fields, and calculation methods used in the simulation.
| Compound | Viral Target | Method | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Lopinavir | SARS-CoV-2 Mpro | Molecular Dynamics | -10.89 scienceopen.combio-integration.orgscienceopen.com |
| Ritonavir | SARS-CoV-2 Mpro | Molecular Dynamics | -14.93 scienceopen.combio-integration.orgscienceopen.com |
| Lopinavir | SARS-CoV-2 S-protein RBD | Molecular Docking | -9.8 scienceopen.combio-integration.org |
Research into Other Potential Antiviral Targets and Other Pathogenic Diseases
Beyond its established use, in vitro and preclinical studies have explored the broader therapeutic potential of this compound against a range of other viruses and pathogenic organisms. This research investigates the compound's activity against various infectious agents, revealing a wider spectrum of potential applications.
Research into Other Potential Antiviral Targets (e.g., Hepatitis C Virus)
While this compound is a cornerstone of HIV treatment, its role in managing Hepatitis C Virus (HCV) infection has been primarily as a pharmacokinetic enhancer rather than a direct-acting antiviral agent. nih.gov Ritonavir, in particular, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. asm.org This inhibition is leveraged to "boost" the plasma concentrations of other antiviral drugs that are metabolized by CYP3A4, thereby increasing their efficacy and allowing for more convenient dosing schedules. nih.gov
In vitro studies have confirmed that ritonavir itself does not possess direct anti-HCV activity. nih.gov The research focus has consistently been on its ability to inhibit drug metabolism, thereby enhancing the therapeutic effect of co-administered HCV protease inhibitors. mdpi.com
Research into Other Pathogenic Diseases (e.g., Lymphatic Filariasis, Onchocerciasis, Leishmaniasis, Histoplasma capsulatum)
In vitro studies have demonstrated the efficacy of this compound against Leishmania infantum, the causative agent of leishmaniasis. researchgate.netbiorxiv.org In one study, this compound was shown to reduce parasite growth at a concentration of 1.7 µM. researchgate.net The research also investigated the ultrastructural changes in the parasite upon treatment. nih.govbiorxiv.org Transmission electron microscopy revealed that this compound induced signs of autophagy in L. infantum promastigotes. nih.govbiorxiv.orgelsevier.es Other observed morphological changes included distortion of the parasite's shape, loss of flagella, and the formation of blebs. researchgate.netbiorxiv.org These findings suggest that this compound can directly impact the viability and structure of the Leishmania parasite. nih.govresearchgate.netbiorxiv.org
| Pathogen | Drug/Compound | Metric | Value | Source(s) |
| Leishmania infantum | This compound | Concentration for parasite growth reduction | 1.7 µM | researchgate.net |
Research has identified aspartyl protease inhibitors, including lopinavir and ritonavir, as having potential anti-filarial properties. In vitro studies on Brugia malayi, a nematode that causes lymphatic filariasis, have shown that these compounds can directly kill adult worms. mdpi.com Lopinavir and ritonavir demonstrated inhibitory effects on worm motility, with IC50 values of 16.9 µM and 14.3 µM, respectively, after six days of exposure. mdpi.com The study indicated that the drugs' effect was directly on the worms and did not impact their endosymbiotic Wolbachia bacteria. mdpi.com
| Pathogen | Drug/Compound | Metric | Value | Source(s) |
| Brugia malayi (adult female) | Lopinavir | IC50 (motility) | 16.9 µM | mdpi.com |
| Brugia malayi (adult female) | Ritonavir | IC50 (motility) | 14.3 µM | mdpi.com |
The potential of lopinavir and ritonavir has also been explored against Onchocerca species, the filarial worms responsible for onchocerciasis (river blindness). In vitro screening against adult male Onchocerca ochengi showed that lopinavir had an IC50 of 27 µM, while ritonavir had an IC50 of 15.9 µM. For female O. ochengi, ritonavir showed an IC50 of 27.7 µM, whereas lopinavir was not effective at the tested concentration of 30 µM. Further testing on Onchocerca volvulus L4 larvae showed that both lopinavir and nelfinavir (B1663628) inhibited motility by over 56% at a concentration of 30 µM.
| Pathogen Stage | Drug/Compound | Metric | Value | Source(s) |
| Onchocerca ochengi (adult male) | Lopinavir | IC50 (motility) | 27 µM | |
| Onchocerca ochengi (adult male) | Ritonavir | IC50 (motility) | 15.9 µM | |
| Onchocerca ochengi (adult female) | Ritonavir | IC50 (motility) | 27.7 µM | |
| Onchocerca volvulus (L4 larvae) | Lopinavir | % Motility Inhibition (at 30 µM) | >56% |
The antifungal potential of ritonavir has been investigated against Histoplasma capsulatum, a dimorphic fungus that can cause histoplasmosis. In vitro susceptibility testing revealed that ritonavir inhibited the growth of H. capsulatum. The minimum inhibitory concentrations (MICs) for ritonavir ranged from 0.0312 to 4 µg/mL for the filamentous phase and from 0.0625 to 1 µg/mL for the yeast phase. Research has also shown a synergistic interaction when ritonavir is combined with the antifungal drug itraconazole, significantly reducing the MICs of both drugs against the fungus.
| Pathogen Phase | Drug/Compound | Metric | Value Range | Source(s) |
| Histoplasma capsulatum (Filamentous) | Ritonavir | MIC | 0.0312 - 4 µg/mL | |
| Histoplasma capsulatum (Yeast) | Ritonavir | MIC | 0.0625 - 1 µg/mL |
Structural Biology and Computational Research
X-ray Crystallography and NMR Studies of Lopinavir (B192967)/Ritonavir-Protein Complexes
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the three-dimensional structures of protein-ligand complexes. migrationletters.com These methods have been instrumental in visualizing the binding of lopinavir and ritonavir (B1064) to viral proteases, revealing the precise interactions that underpin their inhibitory activity. migrationletters.comnih.gov
Crystallographic studies have successfully detailed the binding interface between lopinavir and HIV-1 protease. One key feature is a novel cyclic urea (B33335) unit in the P2 position of lopinavir, which forms two bidentate hydrogen bonds with the Asp 29 residue of the protease. nih.gov In complexes with multi-drug resistant (MDR) HIV-1 protease, the interaction is further mediated by crystallographic water molecules. For instance, one water molecule can bridge the O4 atom of lopinavir with the ND2 atom of Asn 25, while a second water molecule bridges the O1 atom of lopinavir with the nitrogen atom of Asp 30. nih.gov
Computational studies on the SARS-CoV-2 3C-like protease (3CLpro) have identified the key residues crucial for binding. For lopinavir, these include M49, M165, P168, and Q189. acs.org Ritonavir establishes a broader interaction network involving residues L27, H41, M49, F140, N142, G143, H164, M165, and E166. acs.org Notably, only ritonavir was observed to form two hydrogen bonds with the oxyanion hole residues N142 and G143. acs.orgacs.org When interacting with the SARS-CoV-2 spike protein's receptor-binding domain (RBD), lopinavir primarily engages in hydrophobic interactions with residues such as PHE168, LEU134, and TYR171, and forms a conventional hydrogen bond with CYS73. bio-integration.org Ritonavir also relies on hydrophobic interactions with residues like VAL9 and PHE11 and forms three conventional hydrogen bonds with ARG10. bio-integration.org
Table 1: Key Interacting Residues of Lopinavir and Ritonavir with Target Proteins
| Compound | Target Protein | Key Interacting Residues | Interaction Type | Source |
|---|---|---|---|---|
| Lopinavir | HIV-1 Protease (MDR) | Asn 25, Asp 30 | Water-mediated Hydrogen Bonds | nih.gov |
| Lopinavir | SARS-CoV-2 3CLpro | M49, M165, P168, Q189 | Binding Interaction | acs.org |
| Ritonavir | SARS-CoV-2 3CLpro | L27, H41, M49, F140, N142, G143, H164, M165, E166 | Binding Interaction / Hydrogen Bonds | acs.org |
| Lopinavir | SARS-CoV-2 Spike RBD | PHE168, GLY167, SER176, GLN175, GLU166, LEU134, LEU137, TYR171, PHE138, LEU174, PHE172, CYS73 | Hydrophobic, Hydrogen Bond | bio-integration.orgresearchgate.netbio-integration.org |
| Ritonavir | SARS-CoV-2 Spike RBD | ARG148, ASN130, VAL23, SER81, ASN33, PHE29, TYR33, SER31, ASN132, ALA26, ALA30, ALA34, TYR133, ARG10 | Hydrophobic, Hydrogen Bonds | bio-integration.orgresearchgate.netbio-integration.org |
The binding of an inhibitor to a protease is a dynamic process that often involves significant conformational adjustments in the protein. A hallmark of HIV-1 protease inhibition is the movement of two flexible β-hairpin structures, known as "flaps," which cover the active site. nih.gov Upon inhibitor binding, these flaps typically move into a "closed" conformation. nih.gov However, studies on multidrug-resistant HIV-1 protease variants have shown that the flaps may adopt a more "open" conformation when bound to lopinavir compared to the wild-type enzyme, a change attributed to the accumulation of resistance mutations. nih.govresearchgate.net
In the case of a multi-drug resistant HIV-1 protease, the binding of lopinavir induces a conformational change where the 80's loop is drawn toward the active site cavity. nih.gov This movement results in a slight closure of the lateral opening of the active site, which may make it more difficult for lopinavir to dissociate. nih.gov Similarly, molecular docking simulations predicted that both lopinavir and ritonavir induce significant conformational changes in the SARS-CoV-2 CEP_C30 protease upon binding. biorxiv.org These induced-fit mechanisms are critical for establishing a stable and tightly bound drug-target complex.
Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations complement experimental techniques by providing a dynamic view of drug-target interactions. These approaches predict how ligands fit into protein binding sites and analyze the stability and flexibility of the resulting complexes over time.
Molecular docking studies have been widely used to predict the binding affinity of lopinavir and ritonavir to various viral targets. Against the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, lopinavir and ritonavir demonstrated strong binding affinities, with calculated scores of -9.8 kcal/mol and -8.9 kcal/mol, respectively. bio-integration.orgresearchgate.netbio-integration.orgscienceopen.comdntb.gov.ua
More rigorous binding free energy calculations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) have provided deeper insights. For the SARS-CoV-2 3CLpro, the binding free energy (ΔG_bind) for ritonavir was calculated to be -14.93 kcal/mol (MM/PBSA) and -27.78 kcal/mol (MM/GBSA), suggesting a higher inhibitory efficiency than lopinavir, which had values of -10.89 kcal/mol (MM/PBSA) and -13.83 kcal/mol (MM/GBSA). acs.org In contrast, studies on HIV-1 protease showed that lopinavir binds more tightly to the wild-type (WT) enzyme (ΔG = -26.1 kcal/mol) than to a multi-drug resistant (MDR) variant (ΔG = -16 kcal/mol), quantifying the impact of resistance mutations on binding affinity. nih.gov
Table 2: Predicted Binding Affinities of Lopinavir and Ritonavir with Viral Proteins
| Compound | Target Protein | Method | Predicted Affinity / Binding Free Energy (kcal/mol) | Source |
|---|---|---|---|---|
| Lopinavir | SARS-CoV-2 Spike RBD | Molecular Docking | -9.8 | bio-integration.orgresearchgate.netbio-integration.orgscienceopen.com |
| Ritonavir | SARS-CoV-2 Spike RBD | Molecular Docking | -8.9 | bio-integration.orgresearchgate.netbio-integration.orgscienceopen.com |
| Lopinavir | SARS-CoV-2 3CLpro | MM/PBSA | -10.89 ± 1.89 | acs.org |
| Ritonavir | SARS-CoV-2 3CLpro | MM/PBSA | -14.93 ± 1.83 | acs.org |
| Lopinavir | SARS-CoV-2 3CLpro | MM/GBSA | -13.83 ± 1.91 | acs.org |
| Ritonavir | SARS-CoV-2 3CLpro | MM/GBSA | -27.78 ± 1.82 | acs.org |
| Lopinavir | HIV-1 Protease (WT) | PISA Server | -26.1 | nih.gov |
| Lopinavir | HIV-1 Protease (MDR 769) | PISA Server | -16.0 | nih.gov |
In one study, the vdW energy for lopinavir was -50.29 kcal/mol and for ritonavir was -74.09 kcal/mol. acs.orgresearchgate.net These contributions were approximately 2 to 3 times stronger than the corresponding electrostatic attractions, which were -19.68 kcal/mol for lopinavir and -23.35 kcal/mol for ritonavir. acs.orgresearchgate.net This highlights the importance of shape complementarity and non-polar interactions within the largely hydrophobic binding pocket of the protease. researchgate.netresearchgate.net While vdW forces are dominant, other interactions including electrostatics, dispersion, and charge transfer are also recognized as playing an important role in the stable binding of the drugs. acs.orgacs.org
Table 3: Decomposition of Binding Energy Contributions for Lopinavir and Ritonavir with SARS-CoV-2 3CLpro
| Compound | Energy Component | Calculated Value (kcal/mol) | Source |
|---|---|---|---|
| Lopinavir | Van der Waals (ΔE_vdW) | -50.29 ± 0.62 | acs.org |
| Lopinavir | Electrostatic (ΔE_ele) | -19.68 ± 0.50 | acs.org |
| Ritonavir | Van der Waals (ΔE_vdW) | -74.09 ± 0.50 | acs.org |
| Ritonavir | Electrostatic (ΔE_ele) | -23.35 ± 0.56 | acs.org |
In Silico Screening and Rational Design for Novel Inhibitors
The development of novel protease inhibitors inspired by or derived from Lopinavir/Ritonavir leverages sophisticated computational techniques. In silico methods, which use computer simulations to model biological and chemical systems, are pivotal in accelerating the discovery and optimization of new drug candidates. These approaches include virtual screening, molecular docking, and molecular dynamics (MD) simulations, which allow researchers to predict how potential inhibitors will interact with their target enzymes.
Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a viral protease. nih.gov This process filters vast numbers of molecules to a manageable subset for further experimental testing. For instance, in silico screening of FDA-approved antiviral drugs has been used to identify potential inhibitors of the main protease (Mpro or 3CLpro) of viruses like SARS-CoV-2. gpatindia.commdpi.com In such studies, Lopinavir often serves as a reference compound to benchmark the performance of newly identified hits. gpatindia.commdpi.com
Molecular docking is a key component of virtual screening that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. espublisher.com Studies have used docking to investigate the binding of Lopinavir and Ritonavir to the active sites of various proteases, revealing high binding affinities and identifying key interacting amino acid residues. mdpi.comnumberanalytics.com For example, docking studies showed that Lopinavir, Ritonavir, and Nelfinavir (B1663628) have high binding affinities for the SARS-CoV-2 Mpro, interacting with catalytic residues like His41 and other key amino acids such as Met49 and Met165. mdpi.com These computational predictions provide a structural basis for the inhibitors' potential activity and guide the rational design of new derivatives.
Following docking, molecular dynamics (MD) simulations are employed to study the stability and conformational flexibility of the inhibitor-protease complex over time. gpatindia.com MD simulations confirm the stability of interactions predicted by docking and provide deeper insights into the dynamic behavior of the complex, which is crucial for effective drug design. gpatindia.comnumberanalytics.com
Rational drug design, exemplified by the development of Lopinavir itself, is a structure-based approach that uses knowledge of the three-dimensional structure of a target protein to design complementary inhibitors. numberanalytics.com Lopinavir was rationally designed to improve upon first-generation protease inhibitors by specifically targeting the HIV-1 protease and maintaining potency against drug-resistant viral strains. nih.gov This same principle is now being applied to create novel inhibitors derived from Lopinavir. For example, based on atomistic insights into its binding mechanism with SARS-CoV-2 3CLpro, researchers have proposed rational modifications to the Lopinavir structure, such as replacing the P1 phenyl ring with a γ-lactam ring to enhance hydrogen bonding with key residues.
Table 1: In Silico Techniques in this compound-based Inhibitor Design
| Computational Technique | Description | Application Example |
| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential inhibitors. | Screening of FDA-approved drugs against SARS-CoV-2 Mpro, using Lopinavir as a benchmark. gpatindia.commdpi.com |
| Molecular Docking | Predicts the binding conformation and affinity of a ligand within the active site of a target protein. | Evaluating the binding energy and interaction of Lopinavir with the SARS-CoV-2 spike protein receptor-binding domain. espublisher.comnumberanalytics.com |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to assess the stability and dynamics of the protein-ligand complex. | Confirming the conformational stability of Lopinavir within the active site of the target protease over time. gpatindia.com |
| Rational Drug Design | Designing novel molecules based on the known 3D structure of the biological target to achieve high affinity and specificity. | Proposing modifications to the Lopinavir scaffold to improve binding efficiency against SARS-CoV-2 3CLpro. |
Structure-Activity Relationship (SAR) Studies for Lopinavir and its Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve investigating how the chemical structure of a compound influences its biological activity. For Lopinavir and its derivatives, SAR studies provide a blueprint for designing more potent and specific inhibitors with improved resistance profiles. These studies systematically modify different parts of the Lopinavir molecule and assess the resulting impact on its ability to inhibit the target protease.
The core of Lopinavir is structurally related to Ritonavir, and both share a common synthesis intermediate. acs.org SAR studies on related compounds have provided valuable insights. For example, research on Ritonavir analogues has shown that elongating a specific chemical linker by a single atom can markedly improve binding affinity and inhibitory potency against enzymes like CYP3A4. This highlights the sensitivity of molecular interactions to subtle structural changes.
SAR studies on Lopinavir have identified several key regions where modifications can significantly alter its inhibitory properties. gpatindia.com These include the P1 and P2 aromatic rings and the side chains extending from the core diamine structure. gpatindia.com
P1 and P2 Groups: Substitutions on the aromatic rings at the P1 and P2 positions have a notable influence on biological activity. For instance, adding an alkyl or fluorine group at the meta or para position of the P1 benzene (B151609) ring can result in good inhibitory activity. gpatindia.com
P2' Ligands: The nature of the ligand at the P2' position is also crucial. The development of Lopinavir involved replacing a side chain with a conformationally constrained hexahydrofurofuranyloxy P(2) ligand, which contributed to its high potency. gpatindia.com
Derivatives: The creation of derivatives, such as the nitric oxide-donating derivative Lopi-NO, has been explored to enhance anticancer activity in glioblastoma cells. mdpi.com Studies showed that Lopi-NO reduced cancer cell viability at significantly lower concentrations than the parent Lopinavir, demonstrating how SAR can be used to repurpose and improve existing drugs for new therapeutic applications. mdpi.com
Identification of Key Pharmacophores for Protease Inhibition
A pharmacophore is an abstract description of molecular features that are necessary for a drug to recognize and interact with a specific biological target. Identifying the key pharmacophores of Lopinavir is essential for understanding its mechanism of action and for designing new molecules with similar or improved activity. The essential pharmacophoric features for protease inhibition by Lopinavir and related compounds include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic groups, arranged in a specific three-dimensional orientation. nih.govmdpi.com
Analysis of Lopinavir bound to HIV-1 protease reveals several key interaction points: nih.gov
Hydrogen Bond Acceptors (HBA): These features, often oxygen or nitrogen atoms, accept hydrogen bonds from amino acid residues in the protease active site.
Hydrogen Bond Donors (HBD): These are typically N-H or O-H groups on the inhibitor that donate hydrogen bonds to the target.
Hydrophobic Groups (HY): Non-polar parts of the molecule, such as aromatic rings, that engage in hydrophobic interactions with non-polar pockets in the enzyme's active site.
Aromatic Rings (AR): These contribute to hydrophobic interactions and can also participate in π-π stacking with aromatic residues like tyrosine or phenylalanine in the binding site. mdpi.com
Pharmacophore models derived from studying Lopinavir and other HIV protease inhibitors bound to their target have been used to screen for novel inhibitors. nih.govplos.org For example, a pharmacophore model for SARS-CoV-2 Mpro inhibitors, based on the structures of Lopinavir and Ritonavir, identified two aromatic rings, three hydrogen bond donors, and a hydrophobic group as the essential infrastructure for effective binding. mdpi.com The interactions with key catalytic residues, such as Asp25, Asp29, and Asp30 in HIV-1 protease, are critical for stabilizing the inhibitor within the active site. nih.gov
Table 2: Key Pharmacophoric Features of Lopinavir for Protease Inhibition
| Pharmacophoric Feature | Description | Role in Inhibition | Key Interacting Residues (Example: HIV-1 Protease) |
| Hydrogen Bond Acceptor (HBA) | An atom (e.g., carbonyl oxygen) that can accept a hydrogen bond. | Anchors the inhibitor in the active site through specific H-bond networks. | Asp25, Asp29, Asp30, Gly27 nih.gov |
| Hydrogen Bond Donor (HBD) | An atom (e.g., hydroxyl group) that can donate a hydrogen bond. | Forms crucial hydrogen bonds with the catalytic dyad of the protease. | Asp25, Asp29, Asp30 nih.gov |
| Hydrophobic Group (HY) | A non-polar region of the molecule (e.g., alkyl or aromatic groups). | Fits into hydrophobic pockets of the enzyme, contributing to binding affinity and stability. | Ile50 nih.gov |
| Aromatic Ring (AR) | A planar, cyclic, aromatic moiety (e.g., phenyl group). | Participates in hydrophobic and π-π stacking interactions. | - |
Design Principles for Enhanced Affinity, Specificity, and Reduced Drug Resistance
The design of Lopinavir and its subsequent derivatives is guided by principles aimed at maximizing therapeutic efficacy while minimizing the potential for the virus to evade the drug's effects. These principles focus on enhancing binding affinity and specificity for the target protease and, crucially, reducing susceptibility to drug resistance mutations.
Enhanced Affinity and Specificity: High binding affinity ensures that the inhibitor binds tightly to the target enzyme, leading to potent inhibition at lower concentrations. Specificity is crucial to minimize off-target effects. Design principles to achieve this include:
Charge Complementarity: Designing inhibitors with an electrostatic potential that complements that of the target's active site can significantly enhance binding affinity and selectivity. acs.org
Optimizing Hydrophobic Interactions: Tailoring the hydrophobic regions of the inhibitor to perfectly fit into the non-polar pockets of the protease active site is a key strategy for increasing binding strength.
Structure-Based Design: Using the 3D structure of the target enzyme, obtained through techniques like X-ray crystallography, allows for the precise design of ligands that complement the binding site's shape and chemical properties. numberanalytics.com The development of Lopinavir is a prime example of successful medicinal chemistry optimization to improve binding affinity and specificity for the HIV protease enzyme. numberanalytics.com
Reduced Drug Resistance: HIV and other viruses can mutate, altering the structure of the protease and reducing the inhibitor's effectiveness. Lopinavir was specifically designed to be less susceptible to this problem.
Targeting Conserved Residues: Designing inhibitors that primarily interact with highly conserved amino acid residues (those that rarely mutate) in the active site can help maintain efficacy against multiple viral strains. For Lopinavir, interactions with the backbone atoms of the protease, rather than just the side chains which are more prone to mutation, contribute to its robust resistance profile.
Flexibility and Adaptability: Creating inhibitors with a degree of conformational flexibility can allow them to adapt to minor changes in the shape of the active site caused by mutations.
High Genetic Barrier to Resistance: Lopinavir was developed to have a high "genetic barrier," meaning that multiple mutations are required before significant resistance emerges. nih.gov This is evident in clinical trials where the development of resistance to Lopinavir in treatment-naive patients has been rare. nih.gov Studies have shown that even viruses resistant to other protease inhibitors often retain susceptibility to Lopinavir. fda.gov
By integrating these principles, medicinal chemists can rationally design next-generation protease inhibitors that are not only highly potent but also durable in the face of viral evolution.
Synthetic Chemistry and Process Research
Development of Novel Synthetic Routes for Lopinavir (B192967) and Ritonavir (B1064)
The synthesis of complex molecules like lopinavir and ritonavir, both of which are potent HIV protease inhibitors, has been an area of intensive research. The core structure of both molecules is a pseudo-symmetric diamino alcohol, which presents significant synthetic challenges. researchgate.netnih.gov Initial synthetic strategies often involved the statistical mono-acylation of a symmetrical diamino alcohol core, which led to issues such as the formation of undesired bis-acylated byproducts and limitations in introducing different residues on either side of the core. rsc.org
To overcome these early limitations, more convergent and stereoselective routes have been developed. A common strategy involves the construction of a key chiral diamino alcohol intermediate, which is then sequentially coupled with the distinct side-chain moieties. drugapprovalsint.comnih.govacs.org For instance, the synthesis of ritonavir can be approached by preparing two main building blocks, an amine and a carboxylic acid, which are then joined using classical peptide coupling methods. nih.gov Similarly, lopinavir's synthesis involves a convergent four-step assembly from three primary starting materials, with purity controlled at the intermediate stages. europa.eu One-pot methods have also been explored to reduce the number of synthesis steps and simplify the process. google.com
Transitioning from laboratory-scale synthesis to large-scale industrial production requires robust, cost-effective, and high-yielding processes. For lopinavir, a process was developed that leverages an intermediate also used in the synthesis of ritonavir. acs.org This process is notable for carrying a mixture of diastereomers through the synthesis until the penultimate step, simplifying the process by avoiding early-stage, difficult separations. acs.orgresearchgate.net
Biocatalysis is increasingly recognized as a valuable tool for pharmaceutical manufacturing, offering mild, highly selective, and environmentally friendly synthetic alternatives. rsc.org The application of biocatalysis in synthesizing antivirals like lopinavir and ritonavir is an area of active research aimed at sustainable mass production. rsc.orgdntb.gov.ua Enzymes offer high selectivity, which is crucial for producing complex chiral molecules. rsc.org
Research has explored using enzymes for key transformations in the synthesis of these antiviral agents. For example, Cytochrome P450 enzymes have been investigated for specific oxidation reactions, such as the hydroxylation of ritonavir. nih.gov The combination of different enzyme classes, such as keto reductases and amine transaminases, provides selective access to all four diastereomers of a 1,3-amino alcohol, a structure relevant to the core of these inhibitors. uni-greifswald.de These biocatalytic methods are being developed as part of broader strategies to create more efficient and sustainable "enzyme cascades" for the manufacture of complex active pharmaceutical ingredients (APIs). nih.gov
Both lopinavir and ritonavir are chiral molecules, and their biological activity is dependent on a specific stereochemistry. Lopinavir possesses four chiral centers, all required in the S-configuration. europa.eu Ritonavir is also a chiral molecule whose enantiomeric purity is critical. europa.eu Therefore, stereoselective synthesis is paramount.
The enantiomeric purity of the final products is typically ensured by the stereoselectivity of the synthetic route, which often starts with chiral precursors from the chiral pool, such as the amino acid L-phenylalanine. drugapprovalsint.comeuropa.eueuropa.euacs.org Various stereoselective methods have been developed to construct the key diamino alcohol core. These include:
Directed Reductive Amination : An efficient method for the stereoselective preparation of 1,3-syn-amino alcohols from β-hydroxy-ketones using reagents like Ti(iOPr)4. organic-chemistry.orgacs.org This approach has been applied to a highly convergent synthesis of the ritonavir and lopinavir core. organic-chemistry.orgacs.org
Base-Catalyzed Hydroazidation : The hydroazidation of α'-amino α,β-unsaturated ketones can proceed with high stereoselectivity, controlled by a remote stereocenter, to produce the diamino alcohol core in high yield from phenylalanine. acs.org
Epoxyalcohol Route : A strategy based on the regioselective reduction of an amino acid-derived epoxyalcohol provides a short and efficient synthesis of the monoprotected ritonavir core. rsc.orgrsc.org
Diastereomer management is a key aspect of process development. In some large-scale syntheses, diastereomeric mixtures of intermediates are carried through several steps before a final purification, which can improve process efficiency. acs.orggoogle.com
The compound (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol is a crucial symmetric core intermediate for both lopinavir and ritonavir. rsc.org The development of efficient syntheses for this diamino alcohol has been a major focus of research.
Several synthetic routes to this intermediate have been established:
From L-phenylalanine : A common starting material is L-phenylalanine. drugapprovalsint.comacs.org One method involves converting N-(benzyloxycarbonyl)-L-phenylalaninol to its corresponding aldehyde, which then undergoes a pinacol-type coupling reaction via dimerization with zinc dust to form a diol intermediate. drugapprovalsint.com This intermediate is then converted to an epoxide and subsequently reduced to yield the desired (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol, preserving the stereochemistry of the amino acid precursor. drugapprovalsint.com
Reductive Amination Sequence : A highly convergent route involves an asymmetric aldol (B89426) reductive amination sequence starting from chiral β-hydroxy-ketones. organic-chemistry.org This has been described as one of the shortest reported routes to the hydroxy-amine core of ritonavir and lopinavir. organic-chemistry.org
Patent-Described Method : A patented method starts with L-phenylalanine, which is reacted with benzyl (B1604629) chloride to obtain N,N-dibenzylamino-L-benzyl phenylalanine. google.com This is followed by condensation, addition, and a series of reduction steps using reagents like sodium borohydride/methanesulfonic acid to stereoselectively produce the dibenzylated diamino alcohol, which is then deprotected. google.com
| Epoxyalcohol Ring Opening | Regioselective ring opening of an amino acid-derived epoxyalcohol with aluminum hydride. | Phenylalanine-derived epoxyalcohol | Leads to a mono-protected diaminoalcohol, ready for direct coupling. | rsc.org |
Synthesis and Characterization of Impurities and Degradation Products
The presence of impurities in an active pharmaceutical ingredient (API) can affect the quality, safety, and efficacy of the final drug product. nih.gov Regulatory guidelines, such as those from the International Conference on Harmonization (ICH), require that impurities present above a certain threshold (e.g., 0.1%) be identified and characterized. nih.gov Impurities in lopinavir and ritonavir can originate from starting materials, the synthetic process itself, or degradation of the drug substance over time. nih.govdaicelpharmastandards.comdaicelpharmastandards.com
For lopinavir, several process-related impurities have been identified, synthesized, and characterized. nih.govresearchgate.netmdpi.com For example, the use of L-valine containing impurities like L-isoleucine and L-leucine can lead to the formation of corresponding lopinavir analogues. researchgate.netconicet.gov.ar Other identified impurities include sulfolopinavir, lopinavir phenoxyacetamide, and a lopinavir oxazine (B8389632) impurity. researchgate.net The synthesis of these impurities in their pure form is necessary for use as reference standards in quality control laboratories. researchgate.net
Similarly, for ritonavir, impurities can arise during synthesis or storage. daicelpharmastandards.com Known impurities include Ritonavir 3R-Epimer, Ritonavir Impurity K, and others. daicelpharmastandards.com The characterization of these substances is performed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. daicelpharmastandards.comresearchgate.netpharmainfo.in
Forced degradation studies are conducted under various stress conditions—such as acid, base, oxidation, heat, and light—to understand the intrinsic stability of a drug and to identify potential degradation products. researchgate.net
Lopinavir:
Acidic Conditions: Lopinavir is susceptible to degradation under acidic conditions. researchgate.net In one study, 14% degradation was observed in 1.0 M HCl at room temperature over 72 hours, which increased to 68% degradation when heated to 80°C for 90 minutes. researchgate.netresearchgate.net
Alkaline Conditions: The compound is relatively stable under alkaline hydrolysis (e.g., 1.0 M NaOH) at room temperature but can degrade when heated. researchgate.net
Oxidative and Photolytic Conditions: Lopinavir has been found to be stable when exposed to oxidative stress (e.g., 30% H2O2) and UV light (352 nm). researchgate.netresearchgate.net
Ritonavir:
Acidic and Alkaline Conditions: Ritonavir degrades under both acidic and alkaline hydrolysis. researchgate.netjfda-online.com The major degradation products formed under both conditions can be similar. jfda-online.com One study reported 45% degradation under basic conditions. africanjournalofbiomedicalresearch.com
Oxidative Conditions: The drug is susceptible to oxidative degradation. researchgate.net
Photolytic and Thermal Conditions: Ritonavir has been reported to be stable under thermal and photolytic stress in some studies researchgate.net, while others have shown significant degradation (60%) under photolytic stress. africanjournalofbiomedicalresearch.com This variability may be due to different experimental conditions.
Table 2: Summary of Forced Degradation Studies for Lopinavir and Ritonavir
| Stress Condition | Lopinavir Degradation | Ritonavir Degradation | Reference(s) |
|---|---|---|---|
| Acidic Hydrolysis | Susceptible, degradation increases significantly with heat. | Susceptible to degradation. | researchgate.netresearchgate.netresearchgate.netjfda-online.com |
| Alkaline Hydrolysis | Generally stable at room temp, degrades with heat. | Susceptible to degradation, can be significant. | researchgate.netresearchgate.netjfda-online.comafricanjournalofbiomedicalresearch.com |
| Oxidative Stress | Stable. | Susceptible to degradation. | researchgate.netresearchgate.netresearchgate.net |
| Photolytic (UV/Light) | Stable. | Reports vary; some show stability, others show significant degradation. | researchgate.netresearchgate.netresearchgate.netafricanjournalofbiomedicalresearch.com |
| Thermal Stress | Stable. | Generally stable. | researchgate.netresearchgate.net |
Development of Comprehensive Impurity Profiles for Combined Formulations
The development of a comprehensive impurity profile for a fixed-dose combination (FDC) product such as lopinavir/ritonavir presents significant analytical challenges. The potential for impurities arises from the synthesis of each active pharmaceutical ingredient (API), degradation of the APIs during manufacturing and storage, and potential interactions between the two APIs and with excipients. nih.govnih.gov Regulatory bodies like the International Conference on Harmonisation (ICH) recommend that impurities present at levels greater than 0.1% should be identified and characterized to ensure the quality and safety of the drug product. nih.gov
Establishing a single, robust analytical method to separate and quantify lopinavir, ritonavir, and their numerous potential impurities is complex. rjptonline.org Lopinavir is known to be susceptible to degradation under acidic conditions, while ritonavir is prone to degradation in alkaline and oxidative environments. rjptonline.orgresearchgate.net This necessitates the development of stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), that can resolve the parent drugs from all potential process-related impurities and degradation products. rjptonline.orgijper.org
Chromatographic methods for analyzing lopinavir and ritonavir often employ C8 or C18 reversed-phase columns with mobile phases consisting of acetonitrile (B52724) and a buffer solution, such as phosphate (B84403) buffer. rjptonline.org Forced degradation studies are crucial in developing these methods, as they help to generate potential degradation products and ensure the method's specificity. rjptonline.orgresearchgate.net These studies involve subjecting the drug product to stress conditions, including acid, base, oxidation, heat, and light, to simulate potential degradation pathways. rjptonline.orgijper.org
Several process-related and degradation impurities for both lopinavir and ritonavir have been identified and characterized. For lopinavir, impurities can originate from starting materials, such as L-valine which may contain L-isoleucine and L-leucine, leading to the formation of related impurities. conicet.gov.ar Research has identified and synthesized several process-related impurities of lopinavir to serve as reference standards for analytical testing. nih.govresearchgate.netmdpi.com Similarly, the impurities for ritonavir, arising from both synthesis and degradation, have been well-specified. europa.eu The table below lists some of the known impurities for lopinavir and ritonavir.
Table 1: Known Impurities of Lopinavir and Ritonavir
Research into Novel Derivatives and Analogs with Modified Structures
Research into novel derivatives and analogs of lopinavir has been an active area, driven by the need to improve antiviral potency, overcome drug resistance, and enhance pharmacokinetic properties. These efforts have focused on modifying various parts of the lopinavir molecule, including its core scaffold and peripheral groups.
The pseudosymmetric core of lopinavir, which includes a Phe-Phe (phenylalanine-phenylalanine) hydroxyethylene isostere, is critical for its inhibitory activity. dovepress.com This scaffold mimics the natural peptide linkage that HIV protease cleaves, but is itself resistant to cleavage. nih.gov Modifications to this core and its substituents (P1, P1', P2, P2') have been extensively investigated to enhance drug properties.
P2 and P2' Group Modifications: The P2 and P2' groups of lopinavir differ from its predecessor, ritonavir. The 5-thiazolyl P2 group of ritonavir was replaced by a phenoxyacetyl group, and the 2-isopropylthiazolyl P2' group was substituted with a six-member cyclic urea (B33335) in lopinavir. dovepress.com These changes were designed to improve the inhibitory potency against drug-resistant HIV-1 protease variants by reducing contact with highly variable amino acid residues in the enzyme's active site. dovepress.com
Replacement of the Cyclic Urea: The six-member cyclic urea at the P2 position of lopinavir has been a target for modification. nih.gov A series of analogs have been synthesized where this cyclic urea is replaced by various other heterocyclic structures to explore the impact on structure-activity relationships. nih.gov
P1 Side Chain Modifications: Research has also explored the synthesis of analogs with non-aromatic side chains at the P1 position to investigate how these changes affect the molecule's interaction with the S1 subsite of the protease. researchgate.net
Phosphonate (B1237965) Analogs: Another approach involves introducing phosphonate moieties into the structure. For instance, analogs of darunavir (B192927) (which shares structural similarities with the protease inhibitor class) with a P1 phosphonate modification have been studied. This modification can enhance interactions with the enzyme, particularly with the flap residues, potentially improving potency against highly resistant variants. nih.gov
These synthetic strategies, focused on the targeted modification of lopinavir's structure, have led to the development of numerous analogs. The table below provides examples of such modifications and their intended effects.
Table 2: Examples of Lopinavir Structural Modifications and Research Goals
Advanced Analytical Methodologies for Research and Discovery
Spectroscopic Techniques (e.g., UV Spectroscopy) for Quantification and Stability Studies
Spectroscopic techniques, particularly UV-Visible spectroscopy, offer a simple, cost-effective, and rapid approach for the quantification of lopinavir (B192967) and ritonavir (B1064) in bulk and pharmaceutical dosage forms. These methods are based on the principle that the drug molecules absorb light at a specific wavelength.
Several UV spectrophotometric methods have been developed for the simultaneous estimation of lopinavir and ritonavir. One common approach is the absorbance maxima method , where measurements are taken at the maximum absorption wavelength (λmax) of each drug. For instance, lopinavir and ritonavir have been quantified by measuring their absorbance at their respective λmax of 260 nm and 240 nm. Another established technique is the Area Under the Curve (AUC) method , which involves calculating the area under the UV spectrum within a specified wavelength range for each component. For lopinavir, the wavelength range of 255-264 nm has been utilized, while for ritonavir, the range is 230–245 nm.
The linearity of these methods has been demonstrated within specific concentration ranges, ensuring that the absorbance is directly proportional to the concentration of the drug. For example, linearity for ritonavir has been observed in the concentration range of 2–20 μg/ml and for lopinavir in the range of 1-6 μg/ml. The accuracy of these methods is confirmed through recovery studies, with results typically expected to be within 98-102%.
UV spectroscopy is also a valuable tool for conducting stability studies . By subjecting the drug substance or product to various stress conditions (e.g., acid, base, oxidation, heat, light), the degradation of the active ingredients can be monitored over time by measuring the change in absorbance. This helps in establishing the stability-indicating nature of the analytical method.
| Parameter | Lopinavir | Ritonavir | Reference |
| λmax (nm) | 260 | 240 | |
| AUC Range (nm) | 255-264 | 230–245 | |
| Linearity Range (μg/ml) | 1-6 | 2-20 | |
| Accuracy (% Recovery) | ~99-101% | ~99-101% |
Chromatographic Techniques (e.g., RP-HPLC, HPTLC, UPLC)
Chromatographic techniques are powerful separation methods that are extensively used for the analysis of lopinavir and ritonavir. These methods offer high resolution and sensitivity, allowing for the simultaneous determination of both drugs and their related substances.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed chromatographic technique for the analysis of lopinavir and ritonavir. A typical RP-HPLC method involves a C18 column, a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), and UV detection. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase.
High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler and faster alternative for the simultaneous estimation of these drugs. Ultra-Performance Liquid Chromatography (UPLC) , a more advanced technique, utilizes smaller particle size columns, leading to faster analysis times and improved resolution. scielo.br
Quantification in Various Biological Matrices (e.g., Plasma, Serum, Cerebrospinal Fluid, Hair)
Chromatographic methods, particularly when coupled with sensitive detectors, are indispensable for quantifying lopinavir and ritonavir in complex biological matrices. This is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug distribution in the body.
RP-HPLC and UPLC methods coupled with UV or mass spectrometry detectors have been successfully validated for the determination of lopinavir and ritonavir in:
Plasma and Serum: These are the most common matrices for monitoring systemic drug exposure.
Cerebrospinal Fluid (CSF): Measuring drug concentrations in CSF is crucial for assessing the penetration of antiretroviral drugs into the central nervous system, a key viral reservoir. A method for determining lopinavir concentrations in CSF has been developed with a calibration range of 0.313-25.0 ng/mL. nih.gov
Hair: Hair analysis provides a long-term record of drug exposure.
Saliva and Seminal Plasma: These matrices are important for understanding drug secretion and potential for transmission. researchgate.net
Sample preparation is a critical step in bioanalysis and often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix.
Detection and Identification of Metabolites and Impurities
The identification and characterization of metabolites and impurities are vital for ensuring the safety and quality of pharmaceutical products. Chromatographic techniques are instrumental in this process. During the manufacturing process of lopinavir, several related substances have been observed and identified. nih.gov The International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels above 0.1%. nih.gov
Chromatographic methods can separate these impurities from the main active ingredients, allowing for their detection and subsequent identification using techniques like mass spectrometry. The fragmentation patterns observed in LC-MS can help in elucidating the structures of these unknown related substances. nih.gov
Methodologies for Stability-Indicating Assays
A stability-indicating analytical method is one that can accurately measure the active ingredient(s) without interference from degradation products, impurities, or excipients. RP-HPLC is the preferred technique for developing stability-indicating assays for lopinavir/ritonavir.
These methods are validated by conducting forced degradation studies , where the drug substance or drug product is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. rjptonline.org The developed HPLC method should be able to resolve the peaks of lopinavir and ritonavir from any degradation products that are formed. rjptonline.org This ensures that the method is specific for the intact drugs and can be reliably used to assess their stability over time. For instance, studies have shown that ritonavir degrades under thermal, alkaline, and oxidative conditions, while lopinavir is more stable under these conditions.
| Chromatographic Technique | Application | Key Features |
| RP-HPLC | Quantification in bulk, formulations, and biological matrices; Stability-indicating assays | High resolution, widely available, robust. |
| HPTLC | Simultaneous estimation in formulations | Simple, fast, cost-effective. |
| UPLC | High-throughput analysis, impurity profiling | Faster run times, improved resolution and sensitivity. |
Hyphenated Techniques (e.g., LC-MS/MS, UPLC-MS) for High Sensitivity and Specificity Analysis
Hyphenated techniques, which combine the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, are the gold standard for bioanalytical studies of lopinavir and ritonavir.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offer several advantages over conventional HPLC with UV detection, including:
Higher Sensitivity: These methods can achieve lower limits of quantification (LLOQ), making them suitable for measuring low drug concentrations in biological fluids. For instance, an LC-MS/MS method reported LLOQs of 15 pg/mL for lopinavir and 8 pg/mL for ritonavir. nih.gov
Higher Specificity: Mass spectrometry provides structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, which significantly reduces the likelihood of interference from other compounds in the matrix.
Shorter Run Times: UPLC-based methods can significantly reduce the analysis time.
These techniques typically employ an electrospray ionization (ESI) source and operate in the multiple reaction monitoring (MRM) mode for quantification. In MRM, specific precursor-to-product ion transitions are monitored for each analyte and the internal standard, which enhances the selectivity of the assay. For lopinavir, the transition m/z 629.6 → 155.2 is often monitored, while for ritonavir, it is m/z 721.4 → 268.2. nih.gov
Enzyme Kinetics Assays for Protease Inhibition Studies (e.g., IC50 Determination)
Enzyme kinetics assays are fundamental in virology and pharmacology for characterizing the inhibitory activity of drugs like lopinavir and ritonavir against their target enzyme, HIV-1 protease. These assays are also used to study the interaction of these drugs with drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms.
The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays. It represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The mean IC50 of lopinavir against HIV-1IIIB in MT4 cells has been reported to be 17 nM in the absence of human serum and 102 nM in the presence of 50% human serum. tmda.go.tz
Ritonavir is a potent inhibitor of the CYP3A4 enzyme. Enzyme kinetics studies have determined its in vitro Ki (inhibition constant) and IC50 values to be as low as 0.019 µM and 0.034 µM, respectively. mdpi.com This strong inhibition of CYP3A4 is the basis for ritonavir's role as a pharmacokinetic enhancer, as it slows down the metabolism of co-administered drugs like lopinavir, thereby increasing their plasma concentrations and therapeutic efficacy. mdpi.com
Kinetic studies can also elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed inhibition) and determine other kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat) for the enzyme. tandfonline.com
| Compound | Target Enzyme | Kinetic Parameter | Value | Reference |
| Lopinavir | HIV-1 Protease | IC50 (without human serum) | 17 nM | tmda.go.tz |
| Lopinavir | HIV-1 Protease | IC50 (with 50% human serum) | 102 nM | tmda.go.tz |
| Ritonavir | CYP3A4 | Ki | 0.019 µM | mdpi.com |
| Ritonavir | CYP3A4 | IC50 | 0.034 µM | mdpi.com |
Cell-Based and Biophysical Assays for Ligand-Binding and Antiviral Activity Assessment
Cell-Based Assays for Antiviral Activity Assessment
Cell-based assays are fundamental in determining the antiviral efficacy of a compound by observing its effect on viral replication in a cellular environment. For this compound, various cell lines have been utilized to assess its activity against different viruses.
A common approach involves infecting permissive cell lines, such as Vero E6 or Huh7 cells, with the target virus. nih.gov The antiviral activity of this compound is then quantified by measuring the reduction in viral load or the inhibition of cytopathic effects. nih.gov Viral load is typically determined by quantifying viral RNA in the cell supernatant using quantitative real-time PCR (qRT-PCR). nih.gov The cytopathic effect, which includes cellular rounding and detachment, can be visually assessed and scored. nih.gov
Another method to evaluate antiviral activity is by measuring the inhibition of viral protein expression, such as the p24 Gag protein for HIV, using techniques like the MTT assay. mdpi.com Time-of-drug-addition assays can further elucidate the specific stage of the viral life cycle that is inhibited by the compound. For instance, studies have shown that Lopinavir and Ritonavir act at the post-entry stages of SARS-CoV-2 infection in Vero E6 cells. nih.gov
Interactive Data Table: Cell-Based Antiviral Activity of Lopinavir
| Cell Line | Virus | Assay Type | Endpoint Measured | Efficacy (EC50) |
| Vero E6 | SARS-CoV-2 | qRT-PCR | Viral Copy Number | - |
| Huh7 | SARS-CoV-2 | qRT-PCR | Viral Copy Number | 7.79 µmol/L |
| MT-2 | HIV-1 | MTT Assay | p24 Gag protein expression | - |
Biophysical Assays for Ligand-Binding Assessment
Biophysical assays are employed to characterize the direct interaction between a drug and its molecular target. For Lopinavir and Ritonavir, which are HIV protease inhibitors, these assays are vital for understanding their binding affinity and kinetics.
Calcium Mobilization Assays: While not a primary method for assessing protease inhibitors, calcium mobilization assays are powerful tools for studying compounds that interact with G-protein coupled receptors (GPCRs). creative-bioarray.com These assays measure changes in intracellular calcium levels, which are often a downstream consequence of GPCR activation. creative-bioarray.com The process typically involves the use of calcium-sensitive fluorescent dyes that increase in fluorescence upon binding to calcium, allowing for the real-time monitoring of receptor activation or inhibition. creative-bioarray.com Although direct application to this compound's primary mechanism is not typical, this methodology is a key component in broader drug discovery for targets where signaling involves calcium flux.
Surface Plasmon Resonance (SPR): SPR is a label-free biophysical technique used to measure the kinetics of molecular interactions in real time. creativebiomart.net In a typical SPR experiment, one molecule (the ligand, e.g., HIV protease) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., Lopinavir) is flowed over the surface. creativebiomart.net The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram. creativebiomart.net This allows for the determination of association (ka) and dissociation (kd) rate constants, and subsequently the equilibrium dissociation constant (KD), which is a measure of binding affinity. creativebiomart.net While specific experimental SPR data for this compound is not extensively published in readily available literature, this technique is a cornerstone in the characterization of protease inhibitors and other antiviral compounds. researchgate.netnih.gov
Molecular docking studies have also been used to predict the binding affinity of Lopinavir and Ritonavir to their target proteases. These computational methods simulate the interaction between the drug and the protein's active site, providing an estimated binding energy.
Interactive Data Table: Predicted Binding Energies of Lopinavir and Ritonavir
| Compound | Target Protease | Method | Predicted Binding Energy (kcal/mol) |
| Lopinavir | SARS-CoV-2 Main Protease | Molecular Docking | -11.45 |
| Ritonavir | SARS-CoV-2 Main Protease | Molecular Docking | - |
Genotypic and Phenotypic Assays for Drug Resistance Analysis
The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. Genotypic and phenotypic assays are essential tools for identifying and characterizing resistance to this compound, particularly in the context of HIV treatment.
Genotypic Assays for Drug Resistance Analysis
Genotypic assays involve sequencing the viral genes that encode the drug target, in this case, the HIV protease gene. nih.gov This allows for the identification of specific mutations that are known to be associated with drug resistance. nih.gov Several mutations in the HIV protease gene have been linked to reduced susceptibility to Lopinavir. nih.gov
The process typically involves amplifying the protease gene from a patient's plasma sample using PCR, followed by DNA sequencing. The resulting sequence is then compared to a wild-type reference sequence to identify mutations. nih.gov The presence of a combination of specific mutations can be used to predict the level of resistance to this compound. Several genotypic algorithms and mutation scores have been developed to aid in the interpretation of these results. nih.gov For instance, the presence of mutations at codons 10, 54, 63, 82, and/or 84 in the protease gene is strongly associated with reduced susceptibility to Lopinavir. nih.gov
Interactive Data Table: Key Genotypic Mutations Associated with Lopinavir Resistance
| Mutation Position | Amino Acid Change | Associated Effect |
| 10 | L to F/I/R/V | Reduced Susceptibility |
| 20 | K to M/R | Reduced Susceptibility |
| 24 | L to I | Reduced Susceptibility |
| 46 | M to I/L | Reduced Susceptibility |
| 53 | F to L | Reduced Susceptibility |
| 54 | I to L/T/V | Reduced Susceptibility |
| 63 | L to P | Reduced Susceptibility |
| 71 | A to I/L/T/V | Reduced Susceptibility |
| 82 | V to A/F/T | Reduced Susceptibility |
| 84 | I to V | Reduced Susceptibility |
| 90 | L to M | Reduced Susceptibility |
Phenotypic Assays for Drug Resistance Analysis
Phenotypic assays directly measure the susceptibility of a patient's viral isolate to a drug. nih.govaidsmap.com These assays involve culturing the virus in the presence of varying concentrations of the drug and determining the concentration required to inhibit viral replication by 50% (IC50). nih.gov An increase in the IC50 value for a patient's virus compared to a wild-type reference virus indicates reduced susceptibility or resistance. nih.gov
A common method for phenotypic testing is the use of recombinant virus assays, such as the Antivirogram. In this assay, the protease gene from a patient's virus is inserted into a laboratory strain of HIV. The resulting recombinant virus is then tested for its susceptibility to Lopinavir. asm.org Phenotypic assays provide a direct measure of drug resistance but are generally more complex, time-consuming, and expensive than genotypic assays. nih.gov However, they can be particularly useful in cases with complex mutation patterns where the genotypic prediction of resistance may be less certain. nih.gov
The fold change (FC) in IC50 is a common metric used to report the level of phenotypic resistance. For example, a virus with a >10-fold reduced susceptibility to Lopinavir would be considered resistant. nih.gov
Interactive Data Table: Phenotypic Susceptibility to Lopinavir in Clinical Isolates
| Isolate Type | Median Fold Change in IC50 | Range of Fold Change |
| Wild-Type HIV | 1.0 | - |
| Single-PI-Experienced | 1.1 | 0.7 - 26 |
| Multiple-PI-Experienced | 16.2 | 0.5 - 96 |
Future Research Directions and Unexplored Avenues
Rational Design of Next-Generation Protease Inhibitors and Pharmacokinetic Boosters with Enhanced Properties
The emergence of drug resistance in HIV-1 remains a significant challenge, necessitating the continuous development of new and improved protease inhibitors (PIs). asm.org Future research is heavily focused on the rational, structure-based design of next-generation PIs that can effectively combat resistant viral strains. mdpi.com One key strategy involves designing inhibitors that maximize interactions with the backbone atoms of the protease active site, as these are less prone to mutation than the side chains. mdpi.comnih.gov The "substrate-envelope hypothesis" is another guiding principle, which posits that inhibitors designed to fit within the consensus volume occupied by natural substrates of the protease will be less susceptible to resistance mutations. asm.org
Researchers are exploring novel chemical scaffolds and ligands to enhance binding affinity and specificity. For example, incorporating phenols, polyphenols, or oxazolidinones as P2 or P2' ligands has shown promise in creating inhibitors with potent activity against multi-drug resistant HIV-1 variants. mdpi.comnih.gov
| Design Strategy | Rationale | Example/Approach | Supporting Evidence |
| Backbone Interaction Maximization | Backbone atoms of the protease active site are less likely to mutate than side-chain atoms. | Designing inhibitors like darunavir (B192927) that form extensive hydrogen bonds with the protease backbone. | Darunavir maintains potency against many PI-resistant HIV-1 strains. nih.gov |
| Substrate-Envelope Hypothesis | Inhibitors that mimic the shape and interactions of natural substrates are less affected by resistance mutations. | Analyzing protease-inhibitor crystal structures to ensure new compounds do not protrude from the substrate envelope. | Studies show a correlation between inhibitor protrusion from the envelope and loss of affinity to mutant proteases. asm.org |
| Novel Ligand Incorporation | Introducing new chemical groups can create unique and potent interactions with the protease active site. | Synthesizing inhibitors with phenols or polyphenols as P2 ligands to promote hydrogen bonds. | New inhibitors with these ligands have shown superb enzymatic inhibitory activity, including against darunavir-resistant variants. mdpi.com |
The development of new pharmacokinetic boosters is also a critical area of research. While ritonavir (B1064) is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, its own antiviral activity and potential for drug-drug interactions have spurred the search for alternatives. mdpi.commdpi.comnih.gov Cobicistat is a notable example of a dedicated pharmacokinetic enhancer without intrinsic antiviral activity. mdpi.com Future efforts aim to create boosters with even greater selectivity, fewer off-target effects, and a reduced potential for inducing other metabolic enzymes. mdpi.comgilead.com The goal is to develop agents that can be safely co-formulated with a wider range of therapeutic drugs, not just for HIV but potentially for other diseases as well. nih.gov
Exploration of Lopinavir (B192967)/Ritonavir in Emerging Viral Threats and Other Pathogenic Diseases
The established antiviral activity of LPV/r has made it a prime candidate for repurposing against emerging viral threats. During the SARS-CoV, MERS-CoV, and SARS-CoV-2 (COVID-19) outbreaks, LPV/r was investigated due to the structural similarities of the viral proteases. nih.govacs.orgrsdjournal.org While clinical trials for COVID-19 did not consistently show a clear benefit, the research highlighted the potential of targeting viral proteases in coronaviruses. nih.govmdpi.com Future research will likely involve screening LPV/r and its derivatives against a broader range of viruses with similar proteases. Studies have shown that lopinavir may inhibit the 3C-like protease of MERS-CoV and that the combination treatment improved outcomes in a nonhuman primate model. oup.com
Beyond viruses, the therapeutic potential of LPV/r is being explored in other pathogenic diseases and oncology. Ritonavir's inhibitory effects on cytochrome P450 enzymes and P-glycoprotein are of particular interest for repurposing. mdpi.com Studies have investigated its use in combination with other drugs for treating hepatitis C, lymphatic filariasis, and leishmaniasis. mdpi.comnih.gov In oncology, LPV/r has been studied in colorectal cancer, where it was found to reduce cell proliferation, induce cell death, and suppress cell migration in preclinical models by targeting CYP450 enzymes. mdpi.comresearchgate.net Further research is warranted to explore its efficacy, either alone or in combination with existing chemotherapeutic agents, against various cancers, including bladder, breast, and prostate cancer. mdpi.com
| Disease Area | Rationale for LPV/r Exploration | Key Research Findings | Future Direction |
| Emerging Coronaviruses (e.g., MERS-CoV) | Lopinavir was proposed to inhibit the 3-chymotrypsin-like protease (3CLpro). nih.govacs.org | In a nonhuman primate model of MERS-CoV, LPV/r treatment was associated with improved clinical, radiological, and pathological outcomes. oup.com | Further in vivo studies and trials for MERS-CoV and other emerging coronaviruses; design of more specific coronavirus protease inhibitors. |
| Colorectal Cancer | Inhibition of cytochrome P450 (CYP450) enzymes, which are dysregulated in colorectal cancer. mdpi.com | LPV/r was shown to inhibit cell proliferation, induce apoptosis, and suppress migration in colorectal cancer cell lines and mouse models. mdpi.com | Clinical trials to evaluate LPV/r as an adjunct to standard chemotherapy in colorectal cancer. |
| Other Cancers (Bladder, Prostate, etc.) | Ritonavir can inhibit pathways involved in cancer cell survival and proliferation and sensitize resistant cells to chemotherapy. mdpi.com | In vitro studies show ritonavir can induce cell cycle arrest and endoplasmic reticulum stress in cancer cells. mdpi.com | Investigating ritonavir as a repurposed agent, alone or in combination, to overcome drug resistance in various cancers. |
| Other Pathogenic Diseases (e.g., Leishmaniasis) | Ritonavir can boost the effect of other drugs used to treat parasitic diseases. mdpi.com | Preclinical studies suggest ritonavir can enhance the activity of antileishmanial drugs. mdpi.com | Exploring ritonavir's role as a pharmacokinetic enhancer in combination therapies for various infectious diseases. |
Deeper Mechanistic Research into Host-Pathogen Interactions Modulated by Lopinavir/Ritonavir
While the primary mechanism of lopinavir is the inhibition of viral protease, future research aims to unravel more subtle and complex interactions with host cell machinery. fda.gov Understanding how LPV/r modulates host-pathogen interactions can reveal new therapeutic targets and explain some of the observed clinical effects beyond simple viral inhibition. For instance, some studies suggest that lopinavir may modulate apoptosis in human cells. oup.com Research on primary gingival epithelium has shown that LPV/r can alter cell growth, differentiation, and proliferation, suggesting direct effects on host tissues. nih.gov
Investigating these effects at a molecular level is crucial. For example, in the context of cancer, LPV/r has been shown to increase the expression of E-cadherin, a molecule involved in cell adhesion, which could contribute to its anti-migratory effects. mdpi.comresearchgate.net In COVID-19 research, it was hypothesized that LPV/r might interact with the host protein GRP78 or the viral helicase, suggesting targets other than the main protease. unibs.itmdpi.com Deeper mechanistic studies using advanced cell biology and molecular techniques will be essential to map these complex interactions and understand their therapeutic implications.
Advanced Computational Approaches for Drug Repurposing and Novel Target Discovery
Computational methods are becoming indispensable tools in drug discovery and repurposing. Molecular docking and molecular dynamics (MD) simulations have been used extensively to model the binding of lopinavir and ritonavir to the proteases of various viruses, including SARS-CoV-2. acs.orgfrontiersin.orgresearchgate.net These studies provide atomistic insights into binding affinities and interaction patterns, helping to explain why the drugs might be effective against one virus but not another. acs.orgbiorxiv.org For example, computational studies suggested that lopinavir and ritonavir could bind to the SARS-CoV-2 main protease, which spurred initial clinical investigations. frontiersin.org
Future research will leverage more advanced computational approaches. Machine learning and artificial intelligence (AI) can be used to screen vast libraries of existing drugs against new viral targets, accelerating the identification of repurposing candidates. medrxiv.org These models can predict drug-target interactions, binding affinities, and potential off-target effects, prioritizing the most promising compounds for experimental validation. frontiersin.org Furthermore, computational models can be used to simulate the effects of mutations on drug binding, aiding in the design of next-generation inhibitors that are less susceptible to resistance.
Integration of Omics Data for Systems-Level Understanding of Drug Effects and Resistance Evolution
A systems-level understanding of how LPV/r affects both the pathogen and the host requires the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. In HIV research, genomic data from patient cohorts has been instrumental in understanding the evolution of drug resistance. nih.govplos.org By analyzing viral sequences from patients failing LPV/r therapy, researchers can identify key resistance mutations and understand the mutational pathways. nih.govi-base.info Comparing these pathways between different HIV subtypes, such as B and C, has revealed subtype-specific resistance mechanisms. nih.gov
Future research will integrate multiple layers of omics data. For example, combining viral genomics with host transcriptomics (RNA-seq) can reveal how viral mutations influence the host's response to LPV/r treatment. In cancer research, RNA-seq has been used to identify genes that are differentially expressed in colorectal cancer cells after treatment with LPV/r, providing insights into its mechanism of action. mdpi.com The FDA's precisionFDA initiative highlights the growing importance of analyzing multi-omics datasets to advance regulatory science, including understanding drug resistance. fda.gov Such integrative approaches will provide a more holistic picture of the drug's effects, identify biomarkers for treatment response, and uncover novel therapeutic strategies.
Development of Novel Formulations for Specific Research Applications (e.g., improved palatability for preclinical studies)
The development of novel drug delivery systems for LPV/r is an active area of research, driven by the need to improve bioavailability, patient adherence, and enable specific research applications. wum.edu.pl Lopinavir's poor solubility and extensive first-pass metabolism present significant formulation challenges. wum.edu.plnih.gov
For preclinical studies, especially in animal models, palatability and ease of administration are crucial. The development of a sprinkle formulation, which consists of drug-coated granules, was a significant step forward, particularly for pediatric use, and is also beneficial for preclinical studies where precise dosing in animals is required. thebodypro.com Other advanced formulations are being explored to overcome the limitations of oral administration. These include:
Topical Gels: Formulations using solid lipid nanoparticles (SLNs) have been developed to deliver lopinavir through the skin, potentially bypassing first-pass metabolism and offering an alternative route of administration for research and therapy. nih.gov
Long-Acting Injections: To address adherence issues, researchers have developed in-situ self-assembly nanoparticles (ISNPs) for subcutaneous injection. mdpi.com These formulations are designed to form nanoparticles upon injection, creating a depot that provides sustained release of lopinavir and ritonavir over an extended period. mdpi.com
Amorphous Solid Dispersions: Technologies like melt extrusion and spray drying are used to create amorphous solid dispersions of LPV/r, which significantly enhance the solubility and bioavailability of the drugs compared to their crystalline forms. researchgate.net
These novel formulations are not only critical for improving clinical outcomes but are also essential tools for research, allowing for more controlled and effective drug delivery in a variety of preclinical models. wum.edu.pl
| Formulation Type | Technology | Purpose/Advantage | Research Application |
| Sprinkles | Melt extrusion technology to create drug-coated granules. thebodypro.com | Improved palatability and ease of administration, especially for pediatrics. | Facilitates accurate dosing and improves compliance in preclinical animal studies. thebodypro.com |
| Topical Gel | Solid Lipid Nanoparticles (SLNs). nih.gov | Bypasses first-pass metabolism, offers an alternative delivery route. | Enables studies on transdermal delivery and systemic exposure without oral administration variables. nih.gov |
| Long-Acting Injectable | In-situ Self-Assembly Nanoparticles (ISNPs). mdpi.com | Provides sustained drug release over weeks, improving adherence. | Ideal for long-term efficacy and pharmacokinetic studies in animal models with reduced handling. mdpi.com |
| Amorphous Solid Dispersions | Melt extrusion or spray drying to create a stable, amorphous drug form. researchgate.net | Enhances drug solubility and oral bioavailability. | Allows for investigation of oral pharmacokinetics with improved absorption profiles. researchgate.net |
Q & A
Q. What experimental approaches are used to evaluate this compound’s impact on endoplasmic reticulum (ER) stress in cancer cells?
- Methodological Answer : ER stress markers (e.g., GRP78, CHOP) are quantified via Western blot or immunofluorescence. Functional assays like XBP1 splicing analysis and caspase activation measurements validate mechanistic insights. Synergy with chemotherapeutics can be tested using sequential vs. concurrent dosing regimens .
Notes
- Referencing : Ensure citations follow journal-specific guidelines (e.g., Vancouver, APA).
- Ethics : Post-marketing studies using real-world data must address consent and data anonymization .
- Limitations : Preclinical findings (e.g., cancer cell line studies) require validation in animal models before clinical translation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
